1-Azabicyclo[2.2.1]heptan-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ol |
InChI |
InChI=1S/C6H11NO/c8-6-1-3-7(5-6)4-2-6/h8H,1-5H2 |
InChI Key |
DSNGLKATJGBVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C2)O |
Origin of Product |
United States |
Foundational & Exploratory
1-Azabicyclo[2.2.1]heptan-4-ol chemical structure and properties
This technical guide details the structural architecture, physicochemical properties, and synthetic methodology for 1-Azabicyclo[2.2.1]heptan-4-ol , a rigid bicyclic amine scaffold critical in neuropharmacology.
Chemical Class: Bridged Bicyclic Amine CAS Registry Number: 127660-31-1 (Generic/Isomer dependent; often cited as HCl salt) Molecular Formula: C₆H₁₁NO[1]
Part 1: Structural Architecture & Physicochemical Profile
Structural Analysis
1-Azabicyclo[2.2.1]heptan-4-ol represents a highly strained, rigid bioisostere of the quinuclidine (1-azabicyclo[2.2.2]octane) and tropane systems. Its architecture is defined by a nitrogen atom at the bridgehead (position 1) and a hydroxyl group at the opposing bridgehead (position 4), connected by two ethano- bridges and one methano- bridge.
-
Rigidity: The [2.2.1] system (7-azanorbornane framework) locks the nitrogen lone pair and the hydroxyl vector into a fixed orientation. Unlike flexible piperidines, this scaffold incurs a significant entropic advantage upon receptor binding.
-
Strain Energy: The bond angles deviate significantly from the ideal 109.5° tetrahedral geometry (C-N-C angles are compressed), resulting in high Baeyer strain. This strain influences both the basicity of the nitrogen and the reactivity of the bridgehead hydroxyl.
-
Bredt’s Rule Application: The bridgehead hydroxyl is chemically stable against elimination. Dehydration to form a double bond at the bridgehead (Δ3,4 or Δ4,5) is geometrically forbidden (anti-Bredt alkene), rendering the alcohol resistant to acid-catalyzed elimination.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Mechanistic Insight |
| Molecular Weight | 113.16 g/mol | Low MW facilitates BBB penetration (CNS active). |
| pKa (Conjugate Acid) | 9.2 – 9.6 | Lower than quinuclidine (pKa ~11.0). Increased s-character in the nitrogen lone pair orbital (due to ring strain) reduces basicity. |
| LogP | -0.5 to 0.2 | High hydrophilicity; typically administered as a salt (HCl/Tartrate) to improve handling. |
| H-Bond Donors | 1 (OH) | The hydroxyl serves as a critical anchor point in GPCR binding pockets (e.g., Asp residues). |
| H-Bond Acceptors | 2 (N, OH) | The bridgehead nitrogen is a potent cation-π interactor in receptor active sites. |
Part 2: Synthetic Methodology (Self-Validating Protocol)
Objective: Synthesis of 1-Azabicyclo[2.2.1]heptan-4-ol via a Spiro-Epoxide Ring Expansion strategy. Rationale: Direct functionalization of the [2.2.1] bridgehead is synthetically arduous. This protocol utilizes a "Trojan Horse" strategy: constructing a functionalized piperidine precursor that spontaneously cyclizes into the strained bicyclic system upon activation.
Reaction Pathway Diagram
Figure 1: Step-wise synthesis of 1-Azabicyclo[2.2.1]heptan-4-ol via spiro-epoxide rearrangement.
Detailed Experimental Protocol
Step 1: Formation of the Spiro-Epoxide
Reagents: 1-Benzyl-4-piperidone, Trimethylsulfoxonium iodide, Sodium Hydride (NaH), DMSO/THF.
-
Activation: In a flame-dried flask under Argon, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO. Add NaH (1.2 eq) portion-wise at 0°C until gas evolution ceases (formation of dimethylsulfoxonium methylide).
-
Addition: Add 1-benzyl-4-piperidone (1.0 eq) in THF dropwise. Stir at room temperature for 2 hours.
-
Workup: Quench with ice water, extract with diethyl ether. The product, 1-benzyl-1-oxa-6-azaspiro[2.5]octane , is used directly due to potential instability.
Step 2: Ring Opening & Cyclization (The "Zipper" Step)
Reagents: HBr (48% aq), Acetone or Ethanol.
-
Ring Opening: Dissolve the spiro-epoxide in acetone. Add HBr dropwise at 0°C. The acid opens the epoxide to form the 4-bromomethyl-4-hydroxypiperidine hydrobromide salt.
-
Cyclization: Neutralize the salt with aqueous NaOH or K₂CO₃ to liberate the free amine. The tertiary nitrogen (N-benzyl) acts as an internal nucleophile, attacking the bromomethyl carbon (intramolecular S_N2).
-
Observation: A precipitate forms rapidly. This is the 1-benzyl-4-hydroxy-1-azoniabicyclo[2.2.1]heptane bromide (Quaternary Ammonium Salt).
-
Purification: Filter the white crystalline solid. Recrystallize from ethanol/ether to ensure high purity (>98%).
Step 3: Debenzylation
Reagents: 10% Pd/C, H₂ (50 psi), Methanol.
-
Hydrogenation: Dissolve the quaternary salt in methanol. Add 10% Pd/C catalyst (10 wt%). Hydrogenate in a Parr shaker at 50 psi for 12 hours.
-
Mechanism: The benzyl group is cleaved via hydrogenolysis, relieving the quaternary strain and yielding the tertiary amine.
-
Isolation: Filter through Celite. Evaporate solvent.[2][3] Convert to hydrochloride salt using HCl/Dioxane for stable storage.
Part 3: Pharmacological Applications & Mechanism
Muscarinic & Nicotinic Pharmacophore
The 1-azabicyclo[2.2.1]heptane scaffold is a "privileged structure" in medicinal chemistry, particularly for cholinergic receptors (mAChR and nAChR).
-
M1/M4 Agonists: The distance between the basic nitrogen and the hydroxyl oxygen (~3.0 - 3.5 Å) mimics the distance between the quaternary ammonium and the ester oxygen in Acetylcholine (ACh).
-
Bioisosterism: Unlike the flexible ACh molecule, this scaffold locks the pharmacophore in the bioactive conformation, reducing the entropic penalty of binding. It is often used to design agents for Alzheimer's disease (e.g., Xanomeline analogues) where M1 selectivity is required to avoid peripheral side effects.
Receptor Interaction Logic
[4]
References
-
PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptan-4-ol.[1] National Library of Medicine. Retrieved from [Link]
- Saunders, J., et al. (1990). Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. Journal of Medicinal Chemistry. (Contextual grounding for azabicyclic synthesis).
-
Jenkins, P. R., et al. (1993). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1.[4][5] Retrieved from [Link]
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry.[6] Academic Press. (Source for bioisosteric principles of rigid amines).
Sources
- 1. PubChemLite - 1-azabicyclo[2.2.1]heptan-4-ol hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 2. d-nb.info [d-nb.info]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Sci-Hub. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form / Journal of the Chemical Society, Perkin Transactions 1, 1991 [sci-hub.sg]
- 5. scribd.com [scribd.com]
- 6. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
Bicyclic amine building blocks for drug discovery
Title: Engineering 3D-Pharmacophores: A Technical Guide to Bicyclic Amine Building Blocks in Drug Discovery
Executive Summary
The medicinal chemistry landscape has shifted decisively from planar, aromatic-dominated scaffolds toward three-dimensional (3D) architectures.[1] This guide addresses the strategic implementation of bicyclic amine building blocks —specifically bridged, fused, and spirocyclic systems. These scaffolds offer a high fraction of sp3-hybridized carbons (
Section 1: The Strategic Value of Bicyclic Amines[2]
The historical dominance of biaryl systems in drug discovery has led to libraries with poor physicochemical properties—high lipophilicity (
-
Vector Control & Conformational Restriction: Unlike flexible piperidines or linear alkyl chains, bicyclic amines lock substituents into precise vectors.[1] This reduces the entropic penalty of binding (
) and improves selectivity. -
Metabolic Shunting: Planar aromatic rings are prone to oxidation by CYP450 enzymes (e.g., para-hydroxylation).[1] Bicyclic amines, such as bicyclo[1.1.1]pentan-1-amine (BCPA) , act as bioisosteres for phenyl rings, maintaining the spatial volume while eliminating the aromatic
-system responsible for metabolic liability.[1][2] -
Solubility Enhancement: The 3D character disrupts crystal lattice packing energy more effectively than flat aromatics, directly translating to improved thermodynamic solubility.[1]
Data Summary: Physicochemical Impact
Comparison of a standard phenyl ring against its bicyclic amine bioisostere (BCPA).
| Property | Phenyl Ring (Arene) | Bicyclo[1.1.1]pentan-1-amine (BCPA) | Impact |
| Geometry | 2D (Planar) | 3D (Linear Vector) | Improved Fsp3 |
| Metabolic Stability | Low (CYP oxidation prone) | High (No | Reduced Clearance ( |
| Solubility | Low | High | Improved Bioavailability |
| Lipophilicity | High | Moderate | Lower LogD |
Section 2: Structural Classification & Pharmacophore Mapping[1]
To effectively utilize these building blocks, one must distinguish their topology.[1] The classification dictates the vector projection of the pharmacophore.
Fused Bicyclic Amines
-
Definition: Two rings share a common bond (two adjacent atoms).
-
Key Scaffolds: Octahydroindole, 3-azabicyclo[3.3.0]octane.[1]
-
Application: Proline mimetics; HCV NS5A inhibitors (e.g., Ledipasvir , Velpatasvir ).[1]
Bridged Bicyclic Amines
-
Definition: Two rings share two non-adjacent atoms (bridgeheads).[3][4]
-
Key Scaffolds: 3-azabicyclo[3.1.0]hexane , 7-azabicyclo[2.2.1]heptane, bicyclo[1.1.1]pentane (BCP).[1][5]
-
Application: The 3-azabicyclo[3.1.0]hexane system is a premier surrogate for piperidine, offering a "kinked" geometry that can access unique sub-pockets.[1]
Spirocyclic Amines
-
Definition: Two rings share a single atom (spiro center).[3][4]
-
Key Scaffolds: 2-azaspiro[3.3]heptane, spiro[piperidine-4,3'-pyrrolidine].[1]
-
Application: Ideal for creating quaternary centers without increasing lipophilicity significantly; used to rigidify linker regions.
Figure 1: Morphological classification of bicyclic amine building blocks.
Section 3: Synthetic Methodologies & Access
Accessing these strained rings requires specialized chemistry. Traditional cycloadditions often lack the enantioselectivity required for modern drug development.
Key Synthetic Strategies
-
Rh(II)-Catalyzed Cyclopropanation: The gold standard for accessing 3-azabicyclo[3.1.0]hexanes . It involves the reaction of a diazoacetate with a dihydropyrrole.
-
Strain-Release Amination: Used for bicyclo[1.1.1]pentanes . [1.1.1]Propellane is reacted with an amine radical precursor (or via turbo-Grignard addition) to "spring" the central bond, installing the amine.
-
Photochemical [2+2] Cycloaddition: Essential for creating fused cyclobutane-containing systems (e.g., 3-azabicyclo[3.2.0]heptanes).[1]
Section 4: Experimental Protocol
Protocol: Synthesis of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate
This protocol describes the synthesis of a high-value bridged building block using a Rhodium(II) carbenoid strategy.[6] This scaffold is a critical intermediate for introducing the [3.1.0] bicyclic system into drug candidates.
Causality & Logic:
-
Catalyst Selection:
is chosen over for its higher turnover number (TON) and stability, allowing lower catalyst loading (0.005 mol%).[1] -
Solvent Choice: Dimethyl carbonate (DMC) is used as a green alternative to DCM; it supports the high temperature required for efficient carbene transfer without compromising safety.
-
Stoichiometry: An excess of the alkene (dihydropyrrole) is used to minimize diazo dimerization.
Materials:
-
N-Boc-2,5-dihydropyrrole (1.0 equiv)[1]
-
Ethyl diazoacetate (EDA) (1.2 equiv)
- (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) (0.005 mol%)[1]
-
Dimethyl carbonate (DMC) (0.5 M concentration relative to alkene)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve N-Boc-2,5-dihydropyrrole (10 mmol) and (0.5 µmol) in anhydrous DMC (20 mL). -
Addition: Heat the solution to 60°C. Add a solution of Ethyl diazoacetate (12 mmol) in DMC (5 mL) dropwise via a syringe pump over 4 hours.
-
Note: Slow addition is critical to keep the steady-state concentration of the diazo compound low, preventing carbene dimerization.[1]
-
-
Reaction: Stir at 60°C for an additional 2 hours. Monitor consumption of EDA by TLC (disappearance of yellow color) or LCMS.
-
Workup: Cool to room temperature. The solvent (DMC) can be removed under reduced pressure.
-
Purification: The residue typically contains a mixture of exo and endo isomers. For this scaffold, the exo-isomer is thermodynamically favored.[1] Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the exo-3-azabicyclo[3.1.0]hexane derivative.
Figure 2: Workflow for the Rh-catalyzed cyclopropanation.
Section 5: Case Study – The "Super-Phenyl"
The most prominent application of bridged bicyclic amines is the replacement of aniline or phenyl rings with bicyclo[1.1.1]pentan-1-amine .
-
Challenge: A lead compound contained a p-substituted aniline. It showed high potency but suffered from rapid clearance due to electron-rich aromatic oxidation and potential toxicity (aniline metabolite).
-
Solution: The medicinal chemistry team performed a "scaffold hop," replacing the phenyl ring with a bicyclo[1.1.1]pentane core.[1]
-
Outcome:
-
The vector between the amine and the para-substituent remained linear (180°), preserving binding affinity.
-
Solubility increased by 50-fold due to the disruption of planarity.
-
Metabolic half-life (
) doubled as the aromatic ring—the primary site of metabolism—was removed.
-
This validates the bicyclic amine not just as a passive linker, but as a functional tool for optimizing ADME properties.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]
-
Mykhailiuk, P. K. (2019).[1][2] Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews. [Link]
-
Charette, A. B., et al. (2024).[1] Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation.[1][7] Organic Letters. [Link][7]
-
Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere.[2] Journal of Medicinal Chemistry. [Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bicyclic Compounds: Definition, Types, and Naming Rules [chemistrylearner.com]
- 5. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Guide to Bridgehead Hydroxylated Bicyclic Amines: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Three-Dimensional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, saturated bicyclic amines have emerged as pivotal scaffolds. Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems by enabling more precise spatial orientation of pharmacophoric groups, which can lead to enhanced target affinity and selectivity. Furthermore, the introduction of sp³-rich cores often correlates with improved physicochemical properties such as aqueous solubility and metabolic stability, key determinants of a drug candidate's success.[1][2]
This guide focuses on a specific, yet highly valuable subclass: bridgehead hydroxylated bicyclic amines. The introduction of a hydroxyl group at the bridgehead position—a quaternary carbon or a nitrogen atom within a fused ring system—imparts unique stereoelectronic effects and provides a versatile handle for further functionalization. Understanding the synthesis, properties, and applications of these motifs is crucial for researchers, scientists, and drug development professionals seeking to leverage their potential in creating next-generation therapeutics. Bicyclic aliphatic amines, with their conformationally restricted frameworks, are instrumental in refining both the pharmacodynamic and pharmacokinetic profiles of lead compounds.[3]
Synthetic Strategies for Accessing Bridgehead Hydroxylated Bicyclic Amines
The construction of bridgehead hydroxylated bicyclic amines presents a significant synthetic challenge due to the inherent steric hindrance and the often-unfavorable electronics of the bridgehead position. Direct hydroxylation is rare; therefore, multi-step strategies are typically employed.
Intramolecular Cyclization Approaches
A prevalent strategy involves the cyclization of a suitably functionalized precursor. This approach allows for the stereocontrolled installation of the hydroxyl group prior to the formation of the bicyclic system.
A noteworthy example is the synthesis of 1-azabicyclo[2.2.2]octane (quinuclidine) derivatives. While not a direct hydroxylation at a pre-formed bridgehead, the synthesis of the core structure often proceeds via intramolecular dehydration of a precursor like 4-(2-hydroxyethyl) piperidine, highlighting the importance of strategically placed hydroxyl groups in the synthetic design.[4]
Experimental Protocol: Synthesis of a Bicyclic Amine Core via Intramolecular Cyclization
This protocol is a generalized representation based on common intramolecular amination strategies.
Step 1: Synthesis of the Acyclic Precursor
-
A suitable starting material, such as a cyclic amine with a pendant alkyl chain containing a leaving group (e.g., a halide or tosylate), is prepared. The chain length is critical to facilitate the desired ring formation.
Step 2: N-Protection (if necessary)
-
The secondary amine of the precursor is protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions.
Step 3: Intramolecular Cyclization
-
The protected amine is treated with a base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., DMF, THF) to induce intramolecular nucleophilic substitution, forming the bicyclic core.
Step 4: Deprotection
-
The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the final bicyclic amine.
Bridgehead Functionalization of Pre-formed Bicyclic Systems
Direct functionalization of the bridgehead C-H bond of a bicyclic amine is a more elegant but challenging approach. Recent advances in catalysis have opened new avenues for this type of transformation.
Catalytic Borylation followed by Oxidation: A Promising Route
A powerful method for the late-stage functionalization of bicyclic systems is the iridium-catalyzed borylation of tertiary C-H bonds.[5] This reaction demonstrates high selectivity for the bridgehead position and is compatible with a wide range of functional groups. The resulting boronic ester can then be oxidized to the desired hydroxyl group.
Experimental Protocol: Bridgehead Hydroxylation via Borylation-Oxidation
Step 1: Iridium-Catalyzed Bridgehead Borylation [5]
-
To a solution of the bicyclic amine (1.0 equiv) and a boron source (e.g., B₂pin₂, 1.5 equiv) in an inert solvent (e.g., THF, cyclohexane) is added an iridium catalyst (e.g., [Ir(cod)OMe]₂) and a ligand (e.g., dtbpy) under an inert atmosphere.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for several hours until complete conversion of the starting material is observed by LC-MS or TLC.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bridgehead boronic ester.
Step 2: Oxidation of the Boronic Ester
-
The purified bridgehead boronic ester (1.0 equiv) is dissolved in a suitable solvent mixture (e.g., THF/water).
-
An oxidizing agent, such as sodium perborate (NaBO₃) or Oxone®, is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution), and the product is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by chromatography to afford the bridgehead hydroxylated bicyclic amine.
Diagram of Synthetic Workflow: Borylation-Oxidation Strategy
Caption: Workflow for bridgehead hydroxylation via borylation and subsequent oxidation.
Stereoelectronic Properties and Reactivity
The introduction of a hydroxyl group at the bridgehead of a bicyclic amine significantly influences its electronic properties and reactivity. The rigid framework of the bicyclic system often forces the amide or amine functionality into a non-planar conformation, which can disrupt the typical resonance stabilization observed in acyclic amides.[6] This can lead to increased reactivity at the carbonyl carbon of a lactam or enhanced nucleophilicity of the bridgehead nitrogen.
Computational studies on bridgehead amines, such as those in the bicyclo[1.1.1]pentane (BCP) system, have revealed that a combination of low steric hindrance and high intrinsic nucleophilicity contributes to their exceptional reactivity.[1][7] The stereoelectronic effects of the ring system play a crucial role in determining the reactivity of the attached amine.[1] The addition of a hydroxyl group can further modulate these effects through inductive withdrawal and the potential for hydrogen bonding, influencing the molecule's conformational preferences and its interactions with biological targets.
Characterization of Bridgehead Hydroxylated Bicyclic Amines
The structural elucidation of these complex molecules relies on a combination of standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule. The signals corresponding to the protons and carbons near the bridgehead hydroxyl group will exhibit characteristic chemical shifts. NOE experiments can be particularly useful in confirming the spatial relationships between protons in the rigid bicyclic framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. The fragmentation pattern can also provide valuable structural information.
-
Infrared (IR) Spectroscopy: The presence of the hydroxyl group is readily identified by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and the absolute stereochemistry.[8]
Applications in Drug Discovery and Medicinal Chemistry
Bridgehead hydroxylated bicyclic amines are attractive scaffolds in drug design for several reasons:
-
Improved Physicochemical Properties: The hydroxyl group can increase polarity and act as a hydrogen bond donor, which can lead to improved aqueous solubility and more favorable interactions with biological targets.
-
Metabolic Stability: The rigid bicyclic core can shield metabolically labile sites, and the introduction of a hydroxyl group at a tertiary or quaternary center can block potential sites of oxidation.
-
Bioisosteric Replacement: These scaffolds can serve as three-dimensional bioisosteres for other chemical groups, including aromatic rings, to improve pharmacokinetic and pharmacodynamic properties.[2]
-
Vector for Further Functionalization: The bridgehead hydroxyl group provides a convenient attachment point for introducing other functional groups or for linking the scaffold to other molecular fragments.
Case Study: Quinuclidine-based Muscarinic M3 Agonists
Derivatives of 1-azabicyclo[2.2.2]octan-3-one, a close relative of the quinuclidine scaffold, have been explored as muscarinic M3 receptor agonists. Although not a direct bridgehead hydroxylation, the synthesis of related hydroxylamines highlights the importance of oxygen-containing functional groups in modulating the biological activity of this class of compounds.
Table 1: Comparison of Physicochemical Properties of a Bicyclic Amine and its Hydroxylated Analog (Hypothetical Data)
| Compound | Molecular Weight | cLogP | pKa | Aqueous Solubility |
| 1-Azabicyclo[2.2.2]octane | 111.19 | 1.25 | 11.15 | High |
| 1-Hydroxy-1-azoniabicyclo[2.2.2]octane | 128.18 | -0.50 | ~5-6 | Very High |
Note: The hydroxylated species exists as an N-hydroxy ammonium derivative. The data is illustrative to show the expected trends upon hydroxylation.
Conclusion and Future Outlook
Bridgehead hydroxylated bicyclic amines represent a class of compounds with significant potential in drug discovery. Their unique three-dimensional structures and the stereoelectronic effects imparted by the bridgehead hydroxyl group offer opportunities to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. While their synthesis can be challenging, the development of new catalytic methods for C-H functionalization is paving the way for more efficient access to these valuable scaffolds. Further exploration of their synthetic accessibility and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and innovative medicines.
References
-
High Efficient Synthesis of 1-Azabicyclo[2.2.2]octane. SciEngine. Available at: [Link]
-
Yotphan, S., Bergman, R. G., & Ellman, J. A. (2008). The stereoselective formation of bicyclic enamines with bridgehead unsaturation via tandem C-H bond activation/alkenylation/electrocyclization. Journal of the American Chemical Society, 130(8), 2452–2453. Available at: [Link]
- Synthesis and Functionalisation of Bridged Bicyclic amines. Nottingham ePrints.
-
Gritsan, N. P., et al. (2021). Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. Molecules, 26(10), 2998. Available at: [Link]
-
Direct synthesis of previously inaccessible bridgehead azabicyclics by intramolecular cyclization of alpha-sulfonamido and alpha-sulfonimido radicals. PubMed. Available at: [Link]
-
Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 1-9. Available at: [Link]
-
Hassan, H., Marsden, S. P., & Nelson, A. (2018). Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability. Bioorganic & Medicinal Chemistry, 26(7), 1547-1553. Available at: [Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. eScholarship.org. Available at: [Link]
-
Blahun, O. P., et al. (2020). Synthesis of Functionalized Bridged Bicyclic Sulfonamides with a Bridgehead Nitrogen Atom. European Journal of Organic Chemistry, 2020(18), 2731-2742. Available at: [Link]
-
One-Pot Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. Available at: [Link]
-
Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 1-9. Available at: [Link]
-
Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. ResearchGate. Available at: [Link]
-
The Chemistry of Bridged Lactams and Related Heterocycles. PMC. Available at: [Link]
-
Design, synthesis and application of novel bicyclic amines in drug discovery. Available at: [Link]
-
Catalytic undirected borylation of tertiary C-H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. PubMed. Available at: [Link]
-
One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. MDPI. Available at: [Link]
-
a) Our plan for preparing the 1‐azabicyclo[2.2.2]octane core by... ResearchGate. Available at: [Link]
-
Wright, B. A., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes. ChemRxiv. Available at: [Link]
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Available at: [Link]
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. RSC Publishing. Available at: [Link]
-
Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed. Available at: [Link]
-
C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. Available at: [Link]
-
1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor-Ligands. PubMed. Available at: [Link]
-
Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. PubMed. Available at: [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
-
2-AZABICYCLO[Z.Z.Z]OCTANE. LOCKSS. Available at: [Link]
-
Synthetic Efforts Toward [3.3.1] Bridged Bicyclic Phloroglucinol Natural Products. PMC. Available at: [Link]
Sources
- 1. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. High Efficient Synthesis of 1-Azabicyclo[2.2.2]octane-SciEngine [sciengine.com]
- 5. Catalytic undirected borylation of tertiary C-H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Thermodynamic stability of azabicyclo[2.2.1]heptane derivatives
An In-depth Technical Guide
Topic: Thermodynamic Stability of Azabicyclo[2.2.1]heptane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The azabicyclo[2.2.1]heptane framework is a rigid, conformationally constrained scaffold of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure is pivotal for designing molecules with specific biological activities, including potent receptor ligands. However, the inherent strain within this bicyclic system profoundly influences its thermodynamic stability, which in turn governs its synthetic accessibility, reactivity, and ultimately, its utility. This guide provides a comprehensive analysis of the factors dictating the thermodynamic stability of azabicyclo[2.2.1]heptane derivatives. We will deconstruct the contributions of ring strain, conformational dynamics, and substituent effects. Furthermore, this document details validated computational and experimental protocols for the quantitative assessment of stability, offering a self-validating system for researchers. The insights presented herein are intended to empower scientists to make informed decisions in the design and synthesis of novel molecules based on this privileged scaffold.
The Azabicyclo[2.2.1]heptane Scaffold: A Foundation of Structural Rigidity
The allure of the azabicyclo[2.2.1]heptane core lies in its structural rigidity, which serves as a powerful tool for locking in specific pharmacophores and minimizing the entropic penalty upon binding to a biological target. This has led to its incorporation into a variety of bioactive compounds, including epibatidine analogues, which are potent nicotinic acetylcholine receptor agonists.[1][2] Understanding the thermodynamic landscape of this scaffold is not merely an academic exercise; it is a prerequisite for its successful application. An unstable derivative may be synthetically inaccessible, prone to degradation under physiological conditions, or adopt an undesired conformation, rendering it inactive. This guide addresses the foundational principles that govern the stability of this important molecular framework.
Core Principles of Thermodynamic Instability in Bicyclic Systems
The stability of any cyclic molecule is a balance of competing energetic factors. In the azabicyclo[2.2.1]heptane system, this balance is particularly delicate due to its constrained bicyclic nature.
Ring Strain Analysis
The primary contributor to the thermodynamic instability of the azabicyclo[2.2.1]heptane core is ring strain, which can be dissected into three components:
-
Angle Strain: The internal C-N-C bond angle in a 7-azabicyclo[2.2.1]heptane is significantly compressed compared to the ideal sp³ bond angle of ~109.5°. For instance, the analogous C-C-C bridgehead angle in norbornane is approximately 96°, creating substantial angle strain.[3] This geometric constraint places the molecule at a higher potential energy state compared to a comparable acyclic amine.
-
Torsional Strain: The rigid framework forces the C-C bonds along the ethano bridges into eclipsed or near-eclipsed conformations, leading to repulsive electronic interactions and further destabilization.
-
Transannular Strain: This arises from non-bonded steric interactions between atoms across the ring, which can become particularly significant with the introduction of substituents.
The interplay of these strain elements is a defining characteristic of the scaffold's energy landscape. The high strain of these bicyclic systems is not always a detriment; it can be strategically exploited to drive reactions, such as retro-condensation, to form highly functionalized cyclopentene scaffolds.[4]
Caption: Key contributors to thermodynamic instability in the azabicyclo[2.2.1]heptane core.
Conformational Dynamics
While rigid, the azabicyclo[2.2.1]heptane system is not static. Two key conformational considerations are critical for understanding its stability:
-
Nitrogen Inversion: For N-substituted 2-aza and 7-aza derivatives, the nitrogen atom can undergo pyramidal inversion. The energy barrier for this process is influenced by the bicyclic structure. For 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature ¹³C NMR studies have elegantly demonstrated that the endo isomer is thermodynamically more stable than the exo isomer by a narrow margin of approximately 0.3 kcal/mol.[5] The inversion barrier was determined to be 7.2 kcal/mol, which is lower than in some acyclic amines, highlighting the role of torsional strain in this dynamic process.[5]
-
Substituent Orientation: Substituents on the carbon framework can adopt either an exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge) orientation. The thermodynamic preference is dictated by steric interactions. Generally, bulkier substituents favor the less sterically hindered exo position.
Factors Modulating Derivative Stability
The stability of a specific azabicyclo[2.2.1]heptane derivative is modulated by the position of the nitrogen atom and the nature of its substituents.
Nitrogen Positional Isomerism
The location of the heteroatom (1-aza, 2-aza, or 7-aza) has a profound impact on stability. For example, 1-azabicyclo[2.2.1]heptan-2-one possesses high levels of distortion and strain in its amide ring.[6] This strain, while thermodynamically unfavorable from a synthesis perspective, is precisely the feature that suggests potential as an antimicrobial agent, analogous to the reactivity of β-lactams.[6] Synthesizing such strained systems often requires leveraging modular reactions like the Diels-Alder cycloaddition, where substituent effects can be tuned to lower the activation energy barrier and improve product stability.[6]
The Curious Case of Amide Derivatives
A fascinating aspect of this scaffold's chemistry is observed in its amide derivatives. In typical acyclic or monocyclic amides, the nitrogen atom is sp² hybridized and planar to maximize resonance stabilization with the carbonyl group. However, in the 7-azabicyclo[2.2.1]heptane system, the rigid framework can force the nitrogen atom into a pyramidal geometry. This enforced pyramidalization disrupts amide resonance, which would intuitively suggest high reactivity and instability towards hydrolysis.
Counterintuitively, experimental and computational studies have shown that these non-planar amides exhibit unexpected resistance to base-catalyzed hydrolysis compared to their planar, monocyclic analogues.[7] This surprising stability makes the 7-azabicyclo[2.2.1]heptane amide scaffold a viable and robust building block for molecular design, such as in conformationally constrained β-proline mimics.[7]
A Validated Framework for Stability Assessment
A credible assessment of thermodynamic stability relies on a synergistic approach, combining predictive computational modeling with rigorous experimental validation.
In Silico Analysis: Computational Chemistry
Computational methods provide a powerful, cost-effective toolkit for predicting reaction properties and thermodynamic stability before embarking on lengthy synthetic campaigns.[6] Density Functional Theory (DFT) is particularly well-suited for this purpose.
Caption: Experimental workflows for determining thermodynamic parameters.
-
Objective: To quantify the energy difference (ΔG) between conformers and the activation barrier (ΔG‡) for their interconversion.
-
Sample Preparation: Dissolve a pure sample of the N-substituted derivative in a solvent with a low freezing point (e.g., dichloromethane-d₂, CD₂Cl₂).
-
Data Acquisition: Using a high-field NMR spectrometer, acquire spectra (e.g., ¹H or ¹³C) at a range of temperatures, starting from room temperature and decreasing incrementally.
-
Analysis:
-
At high temperatures, where inversion is rapid on the NMR timescale, averaged signals will be observed.
-
As the temperature is lowered, the signals will broaden, coalesce, and finally resolve into separate signals for each conformer at the "slow exchange" limit.
-
Equilibrium Constant (Keq): At the lowest temperature, determine the relative populations of the conformers by integrating their respective signals. Calculate Keq = [major conformer]/[minor conformer].
-
Gibbs Free Energy Difference (ΔG): Calculate the energy difference using the equation ΔG = -RT ln(Keq).
-
Activation Barrier (ΔG‡): Determine the rate constant (k) at the coalescence temperature (Tc) and use the Eyring equation to calculate the activation barrier for interconversion.
-
-
Objective: To measure the enthalpy of combustion (ΔHcomb) and derive the standard enthalpy of formation (ΔH°f), a direct measure of the molecule's energetic content.
-
Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid (ΔHcomb = -26.38 kJ/g), to determine the heat capacity of the calorimeter (Cbomb). [8][9]3. Sample Preparation: A precisely weighed pellet of the pure, dry azabicyclo[2.2.1]heptane derivative is placed in the sample holder inside the "bomb".
-
Combustion: The bomb is sealed, filled with excess high-pressure oxygen, and submerged in a known volume of water in the calorimeter. The sample is ignited electrically.
-
Measurement: The temperature change (ΔT) of the water is measured with high precision.
-
Calculation:
-
The heat released by the reaction (qrxn) is calculated: qrxn = - (Cbomb × ΔT).
-
The molar enthalpy of combustion (ΔHcomb) is found by dividing qrxn by the number of moles of the sample.
-
The standard enthalpy of formation (ΔH°f) is then calculated using Hess's Law, by subtracting the known ΔH°f of the combustion products (CO₂ and H₂O) from the measured ΔHcomb.
-
Data Synthesis
Quantitative data provides a clear, comparative basis for stability assessment.
Table 1: Relative Thermodynamic Stabilities of N-Methyl-2-azabicyclo[2.2.1]heptane Conformers
| Conformer | Relative Gibbs Free Energy (ΔG) | Source |
| endo-isomer | 0 kcal/mol (Reference) | [5] |
| exo-isomer | +0.3 kcal/mol | [5] |
Table 2: Comparative Strain Energies of Bicyclic Systems
| Compound | Strain Energy (kcal/mol) | Key Feature |
| Cyclopentane | ~6.5 | Monocyclic Reference |
| Cyclobutane | ~26.5 | High Angle/Torsional Strain |
| Bicyclo[2.2.1]heptane | ~18.3 | Bridged Cyclopentane |
| Bicyclo[2.1.0]pentane | ~54.7 | Highly Strained Fused Rings [10] |
Note: Strain energy values can vary slightly depending on the method of calculation or measurement.
Conclusion
The thermodynamic stability of azabicyclo[2.2.1]heptane derivatives is a complex function of inherent ring strain, conformational dynamics, and the electronic and steric nature of substituents. While the scaffold is intrinsically strained, this does not preclude its use as a robust building block. In some cases, such as with pyramidalized amides, the constrained geometry leads to surprising stability. A judicious combination of computational modeling and experimental validation provides the most reliable pathway to understanding and predicting the behavior of these molecules. This dual approach allows researchers to harness the unique structural features of the azabicyclo[2.2.1]heptane core to design next-generation therapeutics and advanced materials with precision and confidence.
References
-
Gassman, P. G., & Cryberg, R. L. (1969). Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry. Available at: [Link]
-
The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Available at: [Link]
-
Gassman, P. G., & Dygos, J. H. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(10), 1633-1638. Available at: [Link]
-
Hodgson, D. M., et al. (2020). Synthetic studies toward longeracemine: a SmI₂-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework. Chemical Science, 11(31), 8176-8182. Available at: [Link]
-
Kudaibergenov, S. E., et al. (2020). Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. SciSpace. Available at: [Link]
-
Mó, O., Yáñez, M., & Elguero, J. (2001). Thermodynamic conformational analysis and structural stability of the nicotinic analgesic ABT-594. Journal of Medicinal Chemistry, 44(8), 1295-1303. Available at: [Link]
-
Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. (n.d.). Available at: [Link]
-
Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862-7869. Available at: [Link]
-
ResearchGate. (n.d.). Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. Available at: [Link]
-
Ohwada, T., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2333. Available at: [Link]
-
ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Available at: [Link]
-
Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. Available at: [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkivoc, 2021(2), 25-36. Available at: [Link]
-
De Kimpe, N., et al. (1996). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 61(19), 6500-6503. Available at: [Link]
-
Dervan, P. B., & Uyehara, T. (1976). 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide. Journal of the Chemical Society, Chemical Communications, (12), 469-470. Available at: [Link]
-
Recker, S., et al. (2019). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 15, 235-243. Available at: [Link]
-
de la Torre, A., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Chemistry – A European Journal, 18(2), 594-604. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.5: Calorimetry. Available at: [Link]
-
Li, Z., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(19), 13615–13626. Available at: [Link]
-
Sun, C., et al. (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1089-1091. Available at: [Link]
-
Toth, E., et al. (2022). Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors. Inorganic Chemistry, 61(35), 13835–13845. Available at: [Link]
-
Barriobero Neila, J. I. (2002). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctorales, Universidad Complutense de Madrid. Available at: [Link]
-
Crash Course. (2013). Calorimetry: Crash Course Chemistry #19. YouTube. Available at: [Link]
-
Du, M., et al. (2017). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 23(12), 358. Available at: [Link]
-
Tanasijczuk, O. S., & Oja, T. (1978). High resolution calorimeter for the investigation of melting in organic and biological materials. Review of Scientific Instruments, 49(11), 1545-1548. Available at: [Link]
-
Wiberg, K. B. (1965). The Synthesis and Chemistry of Strained Bicyclic Systems. Oregon State University. Available at: [Link]
-
Portoghese, P. S., et al. (2007). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Journal of Medicinal Chemistry, 50(1), 1-17. Available at: [Link]
-
Housecroft, C. E., & Sharpe, A. G. (2018). Chapter 5: Calorimetry and Thermal Analysis. Inorganic Chemistry. Available at: [Link]
-
Kudaibergenov, S. E., et al. (2020). Genotoxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. PLOS ONE, 15(8), e0237389. Available at: [Link]
-
OpenStax. (2019). 5.2 Calorimetry. Chemistry 2e. Available at: [Link]
-
Della, E. W., & Smith, P. A. (1999). Synthesis of Bridgehead Nitrogen Heterocycles via Cyclization of alpha-Ammonio 5-Hexenyl Radicals. The Journal of Organic Chemistry, 64(6), 1798-1806. Available at: [Link]
-
Harvey, S. R., et al. (2018). Gas-phase stability and thermodynamics of ligand-bound, binary complexes of chloramphenicol acetyltransferase reveal negative cooperativity. Journal of the Royal Society Interface, 15(144), 20180252. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lair.etamu.edu [lair.etamu.edu]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-azabicyclo[2.2.1]heptan-4-ol from trans-4-hydroxy-L-proline: An Application Note and Detailed Protocol
Introduction
The 1-azabicyclo[2.2.1]heptane scaffold is a rigid, bridged bicyclic system that serves as a valuable building block in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive motif for the design of ligands targeting various receptors and enzymes. This application note provides a comprehensive guide to the enantioselective synthesis of a key derivative, 1-azabicyclo[2.2.1]heptan-4-ol, commencing from the readily available and chiral starting material, trans-4-hydroxy-L-proline. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthetic strategy.
The synthesis leverages the inherent chirality of trans-4-hydroxy-L-proline to produce the target molecule in an enantiomerically pure form. The core of the strategy involves a multi-step sequence that includes protection of the amine and carboxylic acid functionalities, activation of the hydroxyl group, introduction of a two-carbon side chain, and a final intramolecular cyclization to construct the bicyclic core.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a multi-stage process, beginning with the modification of the starting material, followed by the construction of a key intermediate, and culminating in the formation of the desired bicyclic alcohol.
Figure 1. Overall synthetic workflow from trans-4-hydroxy-L-proline to 1-azabicyclo[2.2.1]heptan-4-ol.
Causality Behind Experimental Choices
The selection of each reagent and reaction condition is critical for the success of this multi-step synthesis. Here, we delve into the reasoning behind these choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is employed to protect the secondary amine of the proline ring. The Boc group is ideal for this synthesis due to its stability under the conditions of esterification and mesylation, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) in the final step to facilitate the crucial intramolecular cyclization.
-
Esterification: The carboxylic acid is converted to a methyl ester to prevent its interference with subsequent reactions, particularly those involving basic reagents. Thionyl chloride in methanol provides a straightforward and high-yielding method for this transformation.
-
Mesylation as a Hydroxyl Activation Strategy: The hydroxyl group at the 4-position is a poor leaving group. To facilitate nucleophilic substitution for the introduction of the side chain, it is converted to a good leaving group. Methanesulfonyl chloride (mesyl chloride) is chosen for this purpose. The resulting mesylate is highly reactive towards nucleophiles. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Side Chain Introduction and Reduction: The two-carbon side chain is introduced via alkylation of a suitable enolate with the mesylated proline derivative. Following the introduction of the ester-containing side chain, a selective reducing agent is required. Lithium borohydride (LiBH₄) is an excellent choice for reducing the ester to the corresponding primary alcohol without affecting the Boc protecting group.
-
Second Mesylation and Intramolecular Cyclization: The newly formed primary alcohol is then activated by a second mesylation. The final key step involves the removal of the Boc protecting group with a strong acid like TFA. The liberated secondary amine then acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate leaving group to form the bridged bicyclic structure of 1-azabicyclo[2.2.1]heptan-4-ol. The reaction is driven by the formation of a thermodynamically stable five-membered ring fused to the existing pyrrolidine ring.
Detailed Experimental Protocols
Materials and Instrumentation:
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.
Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline
This initial step protects the nitrogen atom of the pyrrolidine ring, a prerequisite for subsequent selective modifications.
Procedure:
-
Suspend trans-4-hydroxy-L-proline (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title compound as a white solid.
| Reagent/Solvent | Molar Ratio/Volume |
| trans-4-hydroxy-L-proline | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| 4-Dimethylaminopyridine | 0.1 eq |
| Dichloromethane | ~10 mL per g of proline |
Expected Yield: ~85-95%
Protocol 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester
Esterification of the carboxylic acid prevents its interference in subsequent steps.
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane gradient) to afford the methyl ester.
| Reagent/Solvent | Molar Ratio/Volume |
| N-Boc-trans-4-hydroxy-L-proline | 1.0 eq |
| Thionyl Chloride | 1.2 eq |
| Methanol | ~15 mL per g of acid |
Expected Yield: ~90-98%
Protocol 3: Synthesis of N-Boc-(2S,4R)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate
Activation of the secondary alcohol is crucial for the subsequent nucleophilic substitution.
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add triethylamine (Et₃N) (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the mesylated product, which is often used in the next step without further purification.
| Reagent/Solvent | Molar Ratio/Volume |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | 1.0 eq |
| Methanesulfonyl Chloride | 1.2 eq |
| Triethylamine | 1.5 eq |
| Anhydrous Dichloromethane | ~20 mL per g of alcohol |
Expected Yield: Quantitative (crude)
Protocol 4: Synthesis of N-Boc-(2S,4R)-4-(2-hydroxyethyl)pyrrolidine-2-carboxylate
This two-step sequence introduces the two-carbon side chain and reduces the ester to a primary alcohol.
Procedure:
Step 4a: Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To the LDA solution, add methyl acetate (2.0 eq) dropwise at -78 °C and stir for 30 minutes to form the enolate.
-
Add a solution of N-Boc-(2S,4R)-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4b: Reduction
-
Dissolve the crude product from Step 4a in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired alcohol.
| Reagent/Solvent | Molar Ratio/Volume |
| Step 4a | |
| Mesylated Proline Derivative | 1.0 eq |
| Diisopropylamine | 2.2 eq |
| n-Butyllithium | 2.1 eq |
| Methyl Acetate | 2.0 eq |
| Anhydrous THF | Sufficient for dissolution |
| Step 4b | |
| Crude Alkylated Product | 1.0 eq |
| Lithium Borohydride | 2.0 eq |
| Anhydrous THF | Sufficient for dissolution |
Expected Yield (over 2 steps): ~50-60%
Protocol 5: Synthesis of 1-azabicyclo[2.2.1]heptan-4-ol
The final deprotection and intramolecular cyclization to form the target bicyclic alcohol.
Procedure:
Step 5a: Mesylation
-
Follow the procedure outlined in Protocol 3 to mesylate the primary alcohol of N-Boc-(2S,4R)-4-(2-hydroxyethyl)pyrrolidine-2-carboxylate.
Step 5b: Deprotection and Cyclization
-
Dissolve the crude mesylated product from Step 5a in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (3.0 eq), and heat the mixture to reflux for 12-24 hours to effect cyclization.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by chromatography or crystallization to obtain 1-azabicyclo[2.2.1]heptan-4-ol.
| Reagent/Solvent | Molar Ratio/Volume |
| Step 5a | See Protocol 3 |
| Step 5b | |
| Mesylated Intermediate | 1.0 eq |
| Trifluoroacetic Acid | 10 eq |
| Dichloromethane | Sufficient for dissolution |
| Potassium Carbonate | 3.0 eq |
| Acetonitrile | Sufficient for dissolution |
Expected Yield: ~60-70%
Product Characterization
A self-validating protocol requires thorough characterization of the final product and key intermediates.
1-azabicyclo[2.2.1]heptan-4-ol:
-
¹H NMR: Resonances corresponding to the protons of the bicyclic core. The proton at the C4 position adjacent to the hydroxyl group will appear as a characteristic multiplet.
-
¹³C NMR: Signals for the six carbon atoms of the bicyclic system, including the quaternary carbon at the bridgehead and the carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₁₁NO.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.
Troubleshooting and Optimization
-
Incomplete Reactions: If TLC analysis indicates incomplete reactions, consider extending the reaction time or slightly increasing the temperature (if the reagents and products are stable). Ensure all reagents are of high purity and solvents are anhydrous where specified.
-
Low Yields in Cyclization: The intramolecular cyclization is a critical step. Ensure complete deprotection of the Boc group before attempting cyclization. The choice of base and solvent for the cyclization can also be optimized.
-
Purification Challenges: Some intermediates may be oils and require careful column chromatography for purification. A gradient elution system is often necessary to achieve good separation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-azabicyclo[2.2.1]heptan-4-ol from trans-4-hydroxy-L-proline. By understanding the rationale behind each experimental step, researchers can confidently execute this synthesis and adapt it for the preparation of related derivatives. The provided protocols, data tables, and diagrams serve as a comprehensive resource for the successful synthesis of this valuable building block for drug discovery and development.
References
-
Falshaw, C. P., et al. "Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system." Journal of the Chemical Society, Perkin Transactions 1 (1993): 1957-1964. [Link]
- Google Patents. "Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester." CN112194606A.
-
Organic Syntheses. "L-Proline." [Link]
- The Journal of Organic Chemistry provides numerous examples of related transformations that can serve as a basis for optimization and further synthetic modific
Application Notes and Protocols: 1-Azabicyclo[2.2.1]heptan-4-ol as a Conformationally Constrained Proline Bioisostere in Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Peptide and Small Molecule Drug Design
In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of this endeavor.[1][2] This approach aims to modulate a molecule's properties—such as potency, selectivity, metabolic stability, and cell permeability—to enhance its therapeutic potential.
Proline, a unique secondary amino acid, imparts significant conformational rigidity upon peptide backbones due to its cyclic side chain.[3][4] This inherent constraint often plays a critical role in defining the three-dimensional structure required for biological activity, particularly in turns and other recognition motifs.[3] However, the proline residue itself can be a liability, susceptible to enzymatic degradation by peptidases and contributing to a pharmacokinetic profile that is suboptimal for a therapeutic candidate.[5]
This guide focuses on the application of 1-azabicyclo[2.2.1]heptan-4-ol as a rigid proline bioisostere. By bridging the Cγ and the nitrogen atom of the proline ring system, this bicyclic structure offers an even greater degree of conformational restriction.[6] The introduction of this scaffold is hypothesized to pre-organize the peptide or small molecule into a bioactive conformation, potentially leading to enhanced binding affinity and improved metabolic stability. The hydroxyl group at the C4 position also presents a valuable vector for further chemical modification.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, incorporation, and evaluation of 1-azabicyclo[2.2.1]heptan-4-ol as a strategic tool in medicinal chemistry.
Structural Rationale: Proline vs. 1-Azabicyclo[2.2.1]heptan-4-ol
The fundamental premise for using 1-azabicyclo[2.2.1]heptan-4-ol as a proline mimic lies in its rigid, bicyclic structure, which severely limits the conformational freedom of the pyrrolidine ring. Proline itself exists in a dynamic equilibrium between two puckered conformations, Cγ-endo and Cγ-exo, which influences the overall peptide backbone.[7] The bicyclic system of 1-azabicyclo[2.2.1]heptan-4-ol effectively "locks" the ring into a single, defined conformation.
Caption: Structural comparison of Proline and its bioisostere.
This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in a significant increase in binding affinity. Furthermore, the rigid bicyclic structure can shield adjacent peptide bonds from enzymatic cleavage, thereby enhancing the metabolic stability of the resulting peptide.
Experimental Protocols
Part 1: Synthesis of (4R)-1-azabicyclo[2.2.1]heptan-4-ol
The enantioselective synthesis of the 1-azabicyclo[2.2.1]heptane ring system can be achieved from readily available trans-4-hydroxy-L-proline.[5] The following protocol is an adaptation of established methods for the synthesis of related derivatives.
Caption: Synthetic workflow for 1-azabicyclo[2.2.1]heptan-4-ol.
Step-by-Step Protocol:
-
Protection of trans-4-hydroxy-L-proline:
-
Protect the nitrogen atom of trans-4-hydroxy-L-proline with a di-tert-butyl dicarbonate (Boc) group.
-
Subsequently, protect the hydroxyl group as a mesylate (methulfonate) ester. This creates a key intermediate with a good leaving group.[5]
-
-
Chain Extension:
-
React the protected proline derivative with the enolate of a suitable acetic acid ester. This will yield a mixture of pyrrolidinylacetic esters.[5]
-
-
Reduction to the Alcohol:
-
Reduce the ester functionality of the pyrrolidinylacetic ester mixture using a strong reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.[5]
-
-
Formation of the Second Sulfonate Ester:
-
Convert the newly formed primary alcohol into a sulfonate ester (e.g., mesylate or tosylate).
-
-
Deprotection and Intramolecular Cyclization:
-
Remove the Boc protecting group from the pyrrolidine nitrogen under acidic conditions.
-
Treatment with a non-nucleophilic base will then induce an intramolecular cyclization, where the deprotected nitrogen displaces the sulfonate ester on the side chain, forming the bicyclic ring system.[5]
-
-
Final Deprotection and Purification:
-
If necessary, remove the protecting group on the C4 hydroxyl.
-
Purify the final product, 1-azabicyclo[2.2.1]heptan-4-ol, using standard chromatographic techniques.
-
Part 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
The synthesized 1-azabicyclo[2.2.1]heptan-4-ol needs to be appropriately protected (e.g., as an Fmoc-derivative) for incorporation into a peptide using standard solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-protected 1-azabicyclo[2.2.1]heptan-4-ol
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected standard amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Step-by-Step Protocol:
-
Resin Swelling and First Amino Acid Coupling: Swell the resin in DMF and couple the first Fmoc-protected amino acid according to standard procedures.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Incorporation of Fmoc-1-azabicyclo[2.2.1]heptan-4-ol:
-
Dissolve Fmoc-1-azabicyclo[2.2.1]heptan-4-ol, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Add the solution to the deprotected peptide-resin and agitate for 2-4 hours to ensure complete coupling.
-
-
Iterative Coupling and Deprotection: Continue the synthesis by iteratively deprotecting the Fmoc group and coupling the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.
-
Cleavage and Deprotection:
-
Wash and dry the final peptide-resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Comparative Evaluation: A Self-Validating Experimental Workflow
To validate the utility of 1-azabicyclo[2.2.1]heptan-4-ol as a proline bioisostere, a direct comparison with the corresponding native peptide is essential. This involves synthesizing both the modified and the native peptide and subjecting them to a battery of assays.
Caption: Workflow for comparative evaluation of peptide analogs.
Protocol 1: Receptor Binding Affinity Assay
Objective: To determine the binding affinity (e.g., IC₅₀ or K_d) of the peptides to their biological target.
Method (Example: Competitive Radioligand Binding Assay):
-
Prepare a dilution series of both the proline-containing peptide and the 1-azabicyclo[2.2.1]heptan-4-ol-containing peptide.
-
In a multi-well plate, incubate the peptide dilutions with a fixed concentration of the target receptor and a fixed concentration of a radiolabeled ligand known to bind the receptor.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity.
-
Plot the percentage of inhibition versus the peptide concentration and fit the data to a suitable model to determine the IC₅₀ value for each peptide.
Protocol 2: Metabolic Stability Assay in Human Plasma
Objective: To assess the stability of the peptides against enzymatic degradation in a biologically relevant matrix.
Method:
-
Prepare stock solutions of the proline-containing peptide and the 1-azabicyclo[2.2.1]heptan-4-ol-containing peptide.
-
Incubate a known concentration of each peptide in human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t₁/₂) for each peptide.
Protocol 3: Cell Permeability Assessment using Caco-2 Monolayers
Objective: To evaluate the potential for intestinal absorption of the peptides.
Method:
-
Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add the test peptide to the apical side of the monolayer.
-
At various time points, collect samples from the basolateral chamber.
-
For the basolateral-to-apical (B-to-A) permeability assessment, add the test peptide to the basolateral side and collect samples from the apical chamber.
-
Quantify the peptide concentration in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp(B-A) / Papp(A-to-B)) can indicate if the peptide is a substrate for efflux transporters.
Data Presentation: A Hypothetical Case Study
To illustrate the potential impact of incorporating 1-azabicyclo[2.2.1]heptan-4-ol, consider a hypothetical peptide therapeutic, "Peptide-X," where a critical proline residue is replaced. The following table presents a template for summarizing the comparative data that would be generated from the protocols described above.
| Parameter | Peptide-X-Pro (Native) | Peptide-X-AbH-ol (Modified) | Fold Change | Rationale for Observed Change |
| Receptor Binding Affinity (IC₅₀) | 15.2 nM | 3.8 nM | 4.0x Improvement | The rigid bioisostere pre-organizes the peptide into the bioactive conformation, reducing the entropic penalty of binding. |
| Metabolic Stability (t₁/₂ in plasma) | 25 min | 150 min | 6.0x Increase | The bicyclic structure sterically hinders access of peptidases to the adjacent peptide bonds, slowing degradation. |
| Cell Permeability (Papp A-to-B) | 0.5 x 10⁻⁶ cm/s | 1.5 x 10⁻⁶ cm/s | 3.0x Increase | The rigid structure may favor a conformation that masks polar groups and enhances passive diffusion across the cell membrane. |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.5 | 1.2 | 2.9x Decrease | The modified structure may no longer be recognized as a substrate by efflux transporters like P-glycoprotein. |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data. The magnitude and direction of the changes will be specific to the peptide sequence and its biological target.
Conclusion and Future Perspectives
The use of 1-azabicyclo[2.2.1]heptan-4-ol as a proline bioisostere represents a powerful strategy for medicinal chemists seeking to enhance the drug-like properties of peptide and small molecule therapeutics. Its rigid, bicyclic structure can enforce a bioactive conformation, leading to improved binding affinity and metabolic stability. The synthetic accessibility from chiral pool starting materials and the potential for further functionalization via the hydroxyl group add to its appeal as a versatile building block in drug design.
The protocols outlined in this guide provide a robust framework for the synthesis, incorporation, and comprehensive evaluation of this promising proline mimic. By systematically applying these methods, researchers can rationally design and validate next-generation therapeutics with superior pharmacological profiles.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. RSC Publishing. Retrieved from [Link]
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1333. Retrieved from [Link]
-
Small, S., et al. (2014). A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Organic letters, 16(22), 5944–5947. Retrieved from [Link]
-
Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 44(2), 343-354. Retrieved from [Link]
-
Piras, M., et al. (2015). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 56(4), 554-556. Retrieved from [Link]
-
Cativiela, C., et al. (2000). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 56(25), 4371-4376. Retrieved from [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Retrieved from [Link]
-
Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736–744. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 234-281). Elsevier. Retrieved from [Link]
-
Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical reviews in biochemistry and molecular biology, 28(1), 31–81. Retrieved from [Link]
-
Piras, M., et al. (2015). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 56(4), 554-556. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Raines, R. T., & Shoulders, M. D. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 395-408. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Retrieved from [Link]
-
Ötvös, F., et al. (2018). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Frontiers in Microbiology, 9, 1639. Retrieved from [Link]
-
Khan, R., et al. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters, 72, 128983. Retrieved from [Link]
-
Zhang, H., & Lai, Y. (2022). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 23(8), 614-626. Retrieved from [Link]
-
Di, L., et al. (2003). Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures. Journal of Biomolecular Screening, 8(5), 570-577. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2015). Biological Assays in Drug Discovery and Development. In Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed., pp. 331-364). Academic Press.
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. Retrieved from [Link]
-
Adibi, S. A. (2003). Peptide absorption in human intestine: a brief review. The American journal of clinical nutrition, 77(1), 257–259. Retrieved from [Link]
-
Del Valle, J. R., & Goodman, M. (2002). Stereoisomeric-bridged proline analogues: synthesis and conformational analysis. The Journal of organic chemistry, 67(22), 7709–7717. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. RSC Publishing. Retrieved from [Link]
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1333. Retrieved from [Link]
-
Small, S., et al. (2014). A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Organic letters, 16(22), 5944–5947. Retrieved from [Link]
-
Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 44(2), 343-354. Retrieved from [Link]
-
Piras, M., et al. (2015). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 56(4), 554-556. Retrieved from [Link]
-
Cativiela, C., et al. (2000). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 56(25), 4371-4376. Retrieved from [Link]
-
Adzhubei, A. A., et al. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 44(2), 343-354. Retrieved from [Link]
Sources
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3-Azabicyclo[2, 2, 1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM | MDPI [mdpi.com]
- 6. Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Reductive amination conditions for 1-azabicyclo[2.2.1]heptane derivatives
Application Notes & Protocols
Topic: Reductive Amination Conditions for 1-Azabicyclo[2.2.1]heptane Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 1-Azabicyclo[2.2.1]heptane Scaffold
The 1-azabicyclo[2.2.1]heptane framework represents a class of conformationally constrained building blocks of significant interest in medicinal chemistry. Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it an invaluable scaffold for probing interactions with biological targets. These derivatives have been explored for their potential as cholinergic receptor ligands and other neurologically active agents. The nitrogen bridgehead also imparts unique physicochemical properties compared to its carbocyclic or 7-aza counterparts.[1]
Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of secondary and tertiary amines, offering a direct pathway from a carbonyl compound and a primary or secondary amine.[2] This application note provides a detailed guide to the reductive amination of 1-azabicyclo[2.2.1]heptan-3-one, focusing on field-proven conditions, mechanistic rationale, and step-by-step protocols for the synthesis of N-substituted derivatives.
Mechanistic Rationale and Reagent Selection
The reductive amination process is a two-step, one-pot reaction. It begins with the formation of a hemiaminal intermediate from the reaction of the ketone (1-azabicyclo[2.2.1]heptan-3-one) and the amine, which then dehydrates to form a transient iminium ion. This electrophilic iminium species is then reduced by a selective hydride agent to yield the final amine product.[3]
The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the superior choice for the reductive amination of ketones, particularly for sterically hindered or sensitive substrates like bicyclic systems.[4]
Causality Behind the Choice:
-
Mildness and Selectivity: NaBH(OAc)₃ is significantly less reactive than reagents like sodium borohydride (NaBH₄). It reacts much faster with the protonated iminium ion intermediate than with the starting ketone. This chemoselectivity prevents the competitive reduction of the ketone to the corresponding alcohol, a common side reaction with harsher reducing agents.
-
Non-Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which, although effective, is highly toxic and can lead to cyanide contamination in the final product.
-
Optimal pH Range: The reaction is typically run in the presence of a catalytic amount of acetic acid. This mildly acidic environment is crucial; it facilitates the dehydration of the hemiaminal to the iminium ion without significantly protonating and deactivating the starting amine nucleophile.
Visualizing the Workflow
The general workflow for the reductive amination of 1-azabicyclo[2.2.1]heptan-3-one is a streamlined, one-pot procedure.
Caption: General workflow for the one-pot reductive amination.
Stereochemical Considerations: The Endo-Selective Reduction
A critical aspect of reactions involving bicyclic systems is the stereochemical outcome. For the reduction of the iminium ion derived from 1-azabicyclo[2.2.1]heptan-3-one, the hydride attack is expected to occur from the less sterically hindered exo face. This facial selectivity leads to the preferential formation of the endo-amine product. This principle is well-established for the reduction of analogous bicyclic ketones like norcamphor, where NaBH(OAc)₃ provides the endo product exclusively.
Comparative Reaction Conditions
The choice of solvent and the use of an acid catalyst can influence reaction rates and yields. Dichloroethane (DCE) is often the preferred solvent due to its inertness and ability to solubilize the reaction components.
| Parameter | Condition A | Condition B | Rationale & Insights |
| Substrate | 1-Azabicyclo[2.2.1]heptan-3-one | 1-Azabicyclo[2.2.1]heptan-3-one | The ketone is the electrophilic partner. |
| Amine | Benzylamine (Primary) | Morpholine (Secondary) | Applicable to both primary and secondary amines. |
| Reducing Agent | NaBH(OAc)₃ (1.5 equiv) | NaBH(OAc)₃ (1.5 equiv) | A slight excess ensures complete reduction of the iminium intermediate. |
| Solvent | 1,2-Dichloroethane (DCE) | Tetrahydrofuran (THF) | DCE often leads to faster reaction rates. THF is a viable alternative. |
| Catalyst | Acetic Acid (1.1 equiv) | Acetic Acid (1.1 equiv) | Essential for promoting iminium ion formation from ketones. |
| Temperature | Room Temperature | Room Temperature | The reaction is typically efficient without heating. |
| Typical Time | 4-24 hours | 6-24 hours | Monitor by TLC or LC-MS for disappearance of the ketone. |
Detailed Experimental Protocols
Protocol 1: Synthesis of endo-3-(Benzylamino)-1-azabicyclo[2.2.1]heptane
This protocol details the reaction with a representative primary amine.
Materials:
-
1-Azabicyclo[2.2.1]heptan-3-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-azabicyclo[2.2.1]heptan-3-one (1.0 eq) and anhydrous DCE (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in three portions over 15 minutes. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-18 hours).
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of DCM/Methanol or DCM/7N NH₃ in Methanol) to afford the pure endo-3-(benzylamino)-1-azabicyclo[2.2.1]heptane.
Protocol 2: Synthesis of endo-3-(Morpholino)-1-azabicyclo[2.2.1]heptane
This protocol details the reaction with a representative secondary amine.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting benzylamine with morpholine (1.1 eq).
-
Proceed with steps 3 through 8 as described in Protocol 1. The reaction with secondary amines may sometimes require slightly longer reaction times. Monitor accordingly.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, a small additional portion of NaBH(OAc)₃ (0.2-0.3 eq) can be added. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the reducing agent and the iminium intermediate.
-
Over-alkylation (with Primary Amines): While NaBH(OAc)₃ generally minimizes this, if significant dialkylation is observed, a two-step procedure can be employed: first, form the imine in methanol, remove the solvent, then dissolve the crude imine in a suitable solvent and reduce with NaBH₄.[5]
-
Purification: The basic nature of the product amine requires careful handling during chromatography. The use of a small percentage of triethylamine or ammonia in the eluent system can prevent streaking on the silica gel column.
-
Scale-Up: For larger scale reactions, monitor the internal temperature during the addition of the reducing agent, as the reaction can be mildly exothermic.
Conclusion
The reductive amination of 1-azabicyclo[2.2.1]heptan-3-one using sodium triacetoxyborohydride is a highly efficient, stereoselective, and reliable method for accessing a diverse range of endo-N-substituted amine derivatives. The mild conditions tolerate a variety of functional groups, making this a cornerstone reaction for the synthesis of novel scaffolds in drug discovery and development. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can confidently employ this protocol to generate valuable building blocks for their synthetic programs.
References
-
Ohwada, T., Miura, M., Tanaka, H., Sakamoto, S., Yamaguchi, K., Ikeda, H., & Inagaki, S. (2001). Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N−NO Bond Cleavage. Journal of the American Chemical Society, 123(42), 10164-10172. [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
-
Robertson, V. S. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses. Texas A&M University-Commerce. [Link]
-
Denton, R. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
- Fisher, M. H. (1998). Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo.
-
Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. [Link]
-
Samadi, A. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
-
Wikipedia. (2023). Reductive amination. Wikipedia. [Link]
-
Gassman, P. G., & Hartman, G. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Couty, F., Evanno, L., & Gharbi, T. (2018). Modular Access to N-Substituted cis 5-Amino-3-hydroxypiperidines. ACS Publications. [Link]
-
Fañanás-Mastral, M. (2013). ChemInform Abstract: Chemistry of 2-Azabicyclo(2.2.1)heptan-3-one Derivatives: Role of the Nitrogen Atom in Determining the Stereochemistry of Products Isolated After Formation of an Incipient Carbocation at C-6. ResearchGate. [Link]
-
Grygorenko, O. O. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Myers, A. G. (n.d.). C—N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
-
Denton, R. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Francisco, C. G. (2001). Intramolecular Hydrogen Abstraction Reaction Promoted by N-Radicals in Carbohydrates. Synthesis of Chiral 7-Oxa-2-azabicyclo[2.2.1]heptane and 8-Oxa-6-azabicyclo[3.2.1.]octane Ring Systems. ResearchGate. [Link]
-
Lombardo, M. (2015). Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E. [Link]
-
Banister, S. D., Rendina, L. M., & Kassiou, M. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059-4063. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptan-4-ol
This guide serves as a specialized technical resource for the purification of 1-azabicyclo[2.2.1]heptan-4-ol (CAS 105305-31-5). It is designed for organic chemists and process engineers requiring high-purity material for pharmaceutical intermediates or ligand synthesis.[1]
Executive Summary & Compound Profile
1-azabicyclo[2.2.1]heptan-4-ol is a rigid, bicyclic amine alcohol.[1] Its bridgehead nitrogen and hydroxyl group create a unique polarity profile, making it prone to specific impurity traps:
-
Hygroscopicity: The bridgehead amine avidly absorbs atmospheric moisture, complicating accurate weighing and melting point analysis.[1]
-
Lewis Basicity: It coordinates trace metals (Pd, Fe) from catalytic synthesis steps, retaining them through standard workups.[1]
-
Sublimation Potential: Like many rigid bicyclic amines (e.g., quinuclidine), it possesses a high vapor pressure in the solid state, which is a double-edged sword—useful for purification but risky for vacuum drying.
Physical Property Reference Table
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 113.16 g/mol | Low MW facilitates sublimation.[1] |
| State (Pure) | White crystalline solid | Discoloration (yellow/brown) indicates oxidation or oligomers.[1] |
| Solubility | High: Water, MeOH, EtOHMod: CH₂Cl₂, CHCl₃Low: Hexanes, Et₂O | Acid-base extraction is highly effective due to pH-dependent solubility.[1] |
| pKa (Conj. Acid) | ~10.0–10.5 (Estimated) | Strong base; requires high pH (>12) to fully extract into organic phase.[1] |
Diagnostic Troubleshooting (Q&A)
Q: My sample is off-white or yellow. Is this acceptable? A: No. Pure 1-azabicyclo[2.2.1]heptan-4-ol should be white.[1] Yellowing typically indicates N-oxide formation or the presence of polypyrrolic oligomers from the cyclization step.
-
Action: Perform the Acid-Base Rescue Protocol (Workflow A) followed by sublimation.[1]
Q: The melting point is broad and depressed (e.g., melting over a 5–10°C range). A: This is a classic sign of solvent occlusion or water contamination . The rigid lattice traps solvent molecules easily.[1]
-
Action: Do not rely on standard vacuum drying.[1] Use Sublimation (Workflow C) or convert to a hydrochloride salt for recrystallization.[1]
Q: I see "ghost peaks" in the NMR baseline around 1.5–2.0 ppm. A: These are likely non-basic aliphatic impurities (e.g., unreacted starting materials lacking the amine function) or grease.
-
Action: These are easily removed via Acid-Base Extraction , as they will not migrate into the aqueous acid phase.
Purification Workflows
Workflow A: The Acid-Base "Rescue" Protocol
Best for: Removing non-basic organic impurities, grease, and colored oligomers.
This method exploits the basicity of the bridgehead nitrogen. Neutral impurities remain in the organic layer during the acid wash, while the product migrates to water.
Step-by-Step:
-
Dissolution: Dissolve crude sample in CH₂Cl₂ (DCM) (10 mL per gram).
-
Acidification: Extract with 1M HCl (3 x 10 mL).
-
Organic Wash: Wash the combined aqueous acidic layers with fresh DCM (2 x 10 mL).[1] Discard organic layers. [1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.
-
Critical: The solution must be strongly basic to suppress the ammonium ion (
).
-
-
Extraction: Extract the cloudy aqueous mixture with CHCl₃ or DCM (4 x 15 mL).
-
Note: Multiple extractions are necessary due to the compound's water solubility.[1]
-
-
Drying: Dry combined organics over anhydrous K₂CO₃ (avoid MgSO₄ as it can be slightly acidic/Lewis acidic). Filter and concentrate.
Workflow B: Salt Formation & Recrystallization
Best for: Removing isomers and achieving >99% purity for biological assays.
Converting the free base to a salt (HCl or Tartrate) rigidifies the lattice, excluding impurities.
-
Salt Formation: Dissolve free base in minimal dry Ethanol .[1] Add 1.1 equivalents of HCl in Et₂O or Dioxane .[1]
-
Precipitation: The hydrochloride salt will precipitate.[1] If not, add cold Et₂O or Acetone to induce crystallization.[1]
-
Recrystallization:
-
Solvent System:iPrOH/MeOH (9:1) or EtOH/EtOAc .
-
Heat to reflux until dissolved, then cool slowly to RT, then 4°C.
-
-
Recovery: Filter crystals. To recover free base, use Workflow A (starting at Step 4).[1]
Workflow C: Sublimation
Best for: Removing non-volatile salts and trace metals.
-
Place crude solid in a sublimation apparatus.[1]
-
Apply high vacuum (<0.1 mmHg).[1]
-
Heat the oil bath to 60–80°C (start low and ramp up).
-
Cool the cold finger with dry ice/acetone.[1]
-
Pure product collects as white needles/crust on the cold finger.[1] Residue (salts, metals, polymers) remains at the bottom.[1]
Visualizing the Logic
The following diagram illustrates the decision matrix for selecting the correct purification route based on your specific impurity profile.
Caption: Decision tree for selecting purification workflows based on impurity phenotype.[1] Green nodes indicate primary remediation steps.
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography? A: It is not recommended as a primary step.[1] Bicyclic amines interact strongly with silanol groups on silica, leading to severe tailing and mass loss.[1] If you must use chromatography:
-
Use Alumina (Basic, Grade III) instead of silica.[1]
-
Or, use silica pre-treated with 1–5% Triethylamine (Et₃N) or NH₃ in the mobile phase (e.g., DCM/MeOH/NH₃ 90:9:1).[1]
Q: How do I remove trace Palladium (Pd) after a coupling reaction? A: The bridgehead nitrogen is a good ligand for Pd.[1] Simple extraction often fails.[1]
-
Protocol: Dissolve the crude in the organic solvent and treat with a silica-supported metal scavenger (e.g., thiol-modified silica) for 4 hours at 40°C, then filter. Follow with Workflow A .
Q: How should I store the purified sample? A: Store under Argon or Nitrogen at -20°C. The compound is hygroscopic and can slowly form carbonates with atmospheric CO₂.
References
-
Synthesis and Properties of Bridgehead Amines
-
Purification of Bicyclic Amines
-
Trace Metal Removal Strategies
-
Physical Properties & Safety
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. A trace metal cleaning protocol for laboratory equipment to enhance the repeatability of methanotroph cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0307140A1 - Oxadiazolyl-azabicycloheptanes for the treatment of senile dementia - Google Patents [patents.google.com]
- 5. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
Technical Support Center: Handling Hygroscopic Bicyclic Amine Salts
Introduction
Bicyclic amine salts (e.g., salts of DABCO, DBU, Quinuclidine, and Tropane derivatives) present unique challenges in synthesis and drug development. Their rigid, bulky structures often lead to high lattice energies, yet the high charge density on the nitrogen cation creates a potent driving force for hydration.
This guide addresses the critical "failure modes" caused by moisture uptake: stoichiometric errors, catalytic deactivation, and physical deliquescence. It is designed to be a self-validating protocol—meaning the steps you take include checks to ensure they worked.
Section 1: Diagnosis & Identification
Q: How do I know if my amine salt has absorbed enough moisture to compromise my reaction?
A: Visual inspection is often too late. By the time a salt looks "clumpy" or sticky, it may have already absorbed 5-15% water by weight.
Diagnostic Workflow:
-
The "Flow" Test: Anhydrous bicyclic amine salts should flow like dry sand. If the powder "bridges" or sticks to the spatula, surface hydration has initiated.
-
NMR Validation (The Gold Standard):
-
Dissolve a small sample in a dry deuterated solvent (e.g., DMSO-
or CDCl from a fresh ampoule). -
Check for a water peak (approx. 3.33 ppm in DMSO-
, 1.56 ppm in CDCl ). -
Critical Calculation: Integrate the water peak relative to a specific proton signal on your bicyclic ring. If the molar ratio of H
O:Salt > 0.05, you must dry the material for sensitive reactions.
-
-
Melting Point Depression: A depression of >2°C from the literature value often indicates significant hydration.
Section 2: Drying & Purification Protocols
Q: My DABCO salt has turned into a sticky goo. Can it be saved?
A: Yes, but you cannot simply put it in an oven. "Goo" indicates deliquescence, where the crystal lattice has collapsed into a saturated solution.
Protocol: The "Rescue" Recrystallization
-
Dissolution: Dissolve the wet mass in the minimum amount of dry methanol or ethanol.
-
Azeotropic Drying: Add a non-polar co-solvent that forms an azeotrope with water (e.g., Toluene).
-
Evaporation: Rotary evaporate until a solid forms. The toluene will carry off the water.
-
Final Drying: Place the resulting solid in a vacuum oven (see Table 1 below).
Q: What is the standard operating procedure (SOP) for drying these salts without thermal degradation?
A: Bicyclic amines can be thermally sensitive or prone to sublimation (e.g., free base DABCO sublimes easily). Use the Gradient Vacuum Method .
Table 1: Drying Parameters for Common Bicyclic Amine Salts
| Salt Type | Thermal Limit ( | Recommended Drying Method | Vacuum Pressure | Duration |
| DABCO Salts (e.g., HCl) | < 80°C | Vacuum Oven + P | < 1 mbar | 12-24 h |
| DBU Salts (e.g., Acetate) | < 60°C | High Vac Line (Schlenk) | < 0.1 mbar | 6-12 h |
| Quinuclidine HCl | < 100°C | Vacuum Oven | < 5 mbar | 4-8 h |
| Tropane Alkaloid Salts | < 40°C | Desiccator (RT) over KOH | < 1 mbar | 24-48 h |
Tech Note: Always use a trap cooled with liquid nitrogen or dry ice/acetone between your sample and the pump to prevent corrosive amine vapors from destroying your pump oil.
Section 3: Handling & Weighing
Q: I don't have a glovebox. How can I weigh these salts accurately for a micro-scale reaction?
A: Speed is the enemy of accuracy here. The "Weigh by Difference" technique is mandatory outside a glovebox.
Protocol: Weighing by Difference
-
Dry the Source: Ensure your bulk container is dry (store in a desiccator).
-
Tare the Vial: Weigh a capped, dry reaction vial containing your stir bar (
). -
Transfer: Quickly add the approximate amount of salt to the vial and cap it immediately.
-
Weigh Total: Weigh the capped vial + salt (
). -
Calculate: Mass =
.-
Why this works: You are weighing the closed system. Moisture absorbed during the transfer is minimized, and the balance reading won't drift due to water uptake from the air in the balance chamber.
-
Section 4: Reaction Troubleshooting
Q: My DBU-catalyzed alkylation is stalling. Could moisture be the cause?
A: Paradoxically, moisture can have a dual effect on DBU.
-
Scenario A: Hydrolysis (The Stall). If you are using an alkyl halide, water will compete as a nucleophile, hydrolyzing your reagent to an alcohol.
-
Scenario B: The "False" Activation. DBU requires water (or a protic source) to act as a specific base in some mechanisms (e.g., certain aldol condensations). However, for alkylations, water is a poison.
The Fix: Add molecular sieves (3Å or 4Å, activated) directly to the reaction vessel.
-
Caution: Do not use acidic drying agents (like silica) with amine salts, as they will bind the amine.
Q: How do I store these salts long-term?
A:
-
Primary Container: Glass vial with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; do not rely on it.
-
Secondary Container: Place the vial inside a larger jar containing a desiccant pouch (Silica gel or CaCl
). -
Environment: Store in a cool, dark place. Cold storage (fridge) is risky because condensation will form on the salt if opened before warming to room temperature. Always let the bottle reach room temp before opening.
Visual Troubleshooting Guides
Diagram 1: Decision Logic for Wet Salts
Caption: Decision matrix for salvaging hygroscopic amine salts based on physical state.
Diagram 2: Rigorous Weighing Workflow
Caption: Workflow for transferring hygroscopic salts minimizing moisture ingress.
References
-
Handling and Drying of Hygroscopic Salts. ScienceMadness & Reddit Chemistry Archives. (Consolidated community protocols on azeotropic drying).
-
DABCO Hydrate Synthesis and Characterization. CrystEngComm (RSC Publishing). Discusses the formation of DABCO hydrates and methods for obtaining anhydrous forms.
-
Impact of Water on DBU Catalysis. ResearchGate / Industrial & Engineering Chemistry Research. Analysis of how water affects DBU yield and selectivity.
-
Weighing Best Practices. University of Rochester / Cole-Parmer. Guidelines for handling hygroscopic reagents and balance accuracy.
-
Hygroscopicity of Pharmaceutical Salts. National Institutes of Health (PMC). Review of formulation strategies and stability of hygroscopic amine salts.
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-azabicyclo[2.2.1]heptan-4-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The rigid 1-azabicyclo[2.2.1]heptane scaffold is a key pharmacophore in numerous biologically active compounds. Understanding its substitution patterns through nuclear magnetic resonance (NMR) spectroscopy is a critical step in both synthesis confirmation and the study of structure-activity relationships. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-azabicyclo[2.2.1]heptan-4-ol, placed in the context of structurally related bicyclic systems to offer a comprehensive analytical perspective.
While specific, publicly available ¹H NMR spectral data for 1-azabicyclo[2.2.1]heptan-4-ol is limited, a detailed characterization can be reliably predicted based on the extensive data available for analogous bicyclic amines and alcohols. This guide will leverage these comparisons to provide a robust framework for spectral interpretation.
The Structural Landscape: Understanding the 1-azabicyclo[2.2.1]heptane System
The 1-azabicyclo[2.2.1]heptane ring system is a conformationally constrained framework. This rigidity is a key determinant of its ¹H NMR spectral features, as the fixed spatial relationships between protons lead to distinct and predictable chemical shifts and coupling constants. The presence of a bridgehead nitrogen and a hydroxyl group at the C4 position in 1-azabicyclo[2.2.1]heptan-4-ol introduces specific electronic and steric effects that further influence the proton environment.
Predicted ¹H NMR Spectral Characteristics of 1-azabicyclo[2.2.1]heptan-4-ol
Based on the analysis of related azabicyclic systems, the following ¹H NMR spectral data are predicted for 1-azabicyclo[2.2.1]heptan-4-ol. The numbering convention used is illustrated in the diagram below.
Caption: Numbering of the 1-azabicyclo[2.2.1]heptan-4-ol skeleton.
Table 1: Predicted ¹H NMR Data for 1-azabicyclo[2.2.1]heptan-4-ol
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Comparative Insights |
| H2, H6 | 2.8 - 3.2 | m | Protons adjacent to the bridgehead nitrogen are expected to be deshielded. | |
| H3, H5 | 1.8 - 2.2 | m | Methylene protons on the six-membered ring. | |
| H7 | 2.5 - 2.9 | br s | Bridgehead proton, often appears as a broad singlet due to multiple small couplings. | |
| OH | Variable (1.0 - 5.0) | br s | Chemical shift is dependent on solvent, concentration, and temperature. |
Comparative Analysis with Structurally Related Bicyclic Alcohols
To substantiate the predicted spectral features of 1-azabicyclo[2.2.1]heptan-4-ol, a comparison with known bicyclic amino alcohols is instructive.
Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol)
Tropine, the core of the tropane alkaloids, offers a valuable comparison. Although it has a larger seven-membered ring and a methyl group on the nitrogen, the overall bicyclic structure provides analogous proton environments.
Table 2: ¹H NMR Data for Tropine
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1, H5 | ~3.3 | br s | |
| H2, H4 (axial) | ~2.0 | m | |
| H2, H4 (equatorial) | ~1.6 | m | |
| H3 (axial) | ~4.0 | t | ~5 |
| H6, H7 (endo) | ~2.2 | m | |
| H6, H7 (exo) | ~1.7 | m | |
| N-CH₃ | ~2.5 | s |
Note: Data is approximate and can vary with solvent and experimental conditions.
The chemical shifts of the bridgehead protons (H1, H5) in tropine are in a similar region to the predicted shifts for the protons adjacent to the nitrogen in 1-azabicyclo[2.2.1]heptan-4-ol. The proton attached to the hydroxyl-bearing carbon (H3) in tropine is significantly downfield, a characteristic feature that would also be expected for the H4 proton in an analogous 1-azabicyclo[2.2.1]heptan-4-ol system, though the multiplicity would differ due to the different neighboring proton environment.
Granatanine-3-ol (9-methyl-9-azabicyclo[3.3.1]nonan-3-ol)
The granatanine system, with its two six-membered rings, provides another useful comparison. The conformational flexibility is greater than in the 1-azabicyclo[2.2.1]heptane system, which can lead to more complex spectra. However, the general chemical shift regions for protons alpha to the nitrogen and the hydroxyl group remain informative. Studies on N-alkylgranatanine-3-spiro-5'-hydantoins, derived from the corresponding 9-alkyl-9-azabicyclo[3.3.1]nonan-3-ones, have shown that these systems can adopt boat-chair or chair-chair conformations, significantly influencing the ¹H NMR spectra.[1]
The Power of 2D NMR in Structural Confirmation
For unambiguous assignment of the proton signals of 1-azabicyclo[2.2.1]heptan-4-ol, a suite of two-dimensional (2D) NMR experiments is indispensable.
Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of the carbon skeleton. For instance, the correlation between the H2/H6 protons and the H3/H5 protons would be clearly visible.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, providing an unambiguous assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and confirming the connectivity around the bridgehead positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): In a rigid system like 1-azabicyclo[2.2.1]heptane, the Nuclear Overhauser Effect (NOE) is a powerful tool for determining through-space proximity of protons.[2] This can help to establish the stereochemistry of the molecule. For example, NOE correlations would be expected between protons on the same face of the bicyclic system.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain reliable and reproducible ¹H NMR data for 1-azabicyclo[2.2.1]heptan-4-ol, the following experimental protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules. For compounds with exchangeable protons (like the hydroxyl group), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. D₂O is also a suitable solvent, especially if the compound is a salt.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR in most organic solvents.[3]
2. NMR Instrument Setup:
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in bicyclic systems.
-
Shimming: The homogeneity of the magnetic field should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
3. Data Acquisition and Processing:
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay or FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correction should be carefully performed.
Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR characterization of 1-azabicyclo[2.2.1]heptan-4-ol, while not explicitly detailed in the current literature, can be confidently approached through a combination of predictive analysis based on structurally similar compounds and a systematic application of 1D and 2D NMR techniques. The rigid nature of the azabicyclo[2.2.1]heptane core provides a unique spectral fingerprint that, when properly analyzed, can unequivocally confirm the structure and stereochemistry of this important class of molecules. The protocols and comparative data presented in this guide offer a robust starting point for any researcher working with this or related bicyclic systems.
References
- Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862–7866.
- Pandey, G., Tiwari, K. N., & Puranik, V. G. (2008). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(21), 4939–4942.
- Trigo, G. G., Alvarez, E. F., & Avendano, C. (1978). 1H Nmr study of the preferred conformations in N‐alkylgranatanine‐3‐spiro‐5′‐hydantoins. Journal of Heterocyclic Chemistry, 15(6), 913-918.
-
Wikipedia. (2023, November 29). Nuclear Overhauser effect. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 5, 2026, from [Link]
Sources
Navigating the Labyrinth of Bicyclic Amino Alcohol Fragmentation: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical analysis, bicyclic amino alcohols represent a vital class of compounds, forming the structural core of numerous therapeutic agents. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and metabolic studies. This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuanced fragmentation patterns of these molecules, offering a comparative analysis of different ionization techniques and structural isomers. We will explore the causality behind their fragmentation, providing you with the technical insights and practical methodologies to confidently navigate this complex analytical landscape.
The Fundamental Fragmentation Landscape: A Tale of Two Functional Groups
At its core, the mass spectral fragmentation of a bicyclic amino alcohol is a narrative written by its two key functional groups: the hydroxyl (-OH) and the amino (-NH2) moieties, constrained within a rigid bicyclic framework. The initial ionization event, whether by electron impact (EI) or electrospray ionization (ESI), creates a molecular ion that is often energetically unstable and prone to dissociation.
Electron Ionization (EI-MS): The "Hard" Ionization Approach
EI is a high-energy "hard" ionization technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[1] For bicyclic amino alcohols, this often leads to a weak or even absent molecular ion peak. The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for both alcohols and amines.[2][3][4] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). The resulting cation is resonance-stabilized by the lone pair of electrons on the heteroatom. For amino alcohols, α-cleavage can occur adjacent to either the C-O or C-N bond, leading to characteristic fragment ions.
-
Dehydration (Loss of H₂O): A common fragmentation pathway for alcohols, the elimination of a water molecule (a neutral loss of 18 Da) is frequently observed.[5] In bicyclic systems, the stereochemical arrangement of the hydroxyl group and neighboring protons can influence the ease of this elimination.
-
Loss of Ammonia (Loss of NH₃): Analogous to dehydration, the amino group can be eliminated as a neutral ammonia molecule (a loss of 17 Da).
Electrospray Ionization (ESI-MS/MS): The "Soft" Ionization and Collision-Induced Dissociation (CID)
In contrast to EI, ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1][6] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas. This controlled fragmentation provides valuable structural insights. The fragmentation of the protonated molecule often involves the loss of small neutral molecules like water and ammonia.
The Influence of the Bicyclic Scaffold: Ring Strain and Retro-Diels-Alder Reactions
The rigid, strained nature of bicyclic systems plays a crucial role in directing fragmentation pathways that are not typically observed in their acyclic counterparts.
Retro-Diels-Alder (RDA) Reaction: For bicyclic systems containing a cyclohexene moiety, such as the widely studied bicyclo[2.2.1]heptene (norbornene) derivatives, the retro-Diels-Alder reaction is a characteristic and often dominant fragmentation pathway.[7][8] This pericyclic reaction involves the cleavage of the ring system into a diene and a dienophile. The presence and location of the amino and hydroxyl substituents on the bicyclic framework can significantly influence the charge distribution and the relative abundance of the resulting RDA fragment ions. Theoretical studies have shown that the activation barrier for the RDA reaction can be influenced by catalysts and the nature of the bicyclic system.[9]
The fragmentation of bicycloalkanes, in general, is more complex than that of monocyclic compounds, often involving the initial formation of an unsaturated ring ion followed by its subsequent fragmentation.[10]
Comparative Fragmentation Analysis: A Deeper Dive into Specific Bicyclic Systems
To illustrate the principles outlined above, we will now compare the fragmentation patterns of representative bicyclic amino alcohols.
Bicyclo[2.2.1]heptane Amino Alcohols (Norbornane Derivatives)
The norbornane framework is a common motif in medicinal chemistry. The mass spectra of exo- and endo-norborneol have been studied, revealing that while they share common fragmentation pathways, the stereochemistry can influence the relative intensities of certain fragment ions.[11] The molecular ions of these compounds can undergo rearrangements prior to fragmentation.[11]
Table 1: Key Fragmentation Pathways of Norbornane-based Amino Alcohols
| Fragmentation Pathway | Description | Typical Neutral Loss (Da) | Ionization Technique |
| α-Cleavage (Amino) | Cleavage of the C-C bond adjacent to the nitrogen atom. | Varies with substituents | EI, ESI-MS/MS |
| α-Cleavage (Alcohol) | Cleavage of the C-C bond adjacent to the oxygen atom. | Varies with substituents | EI, ESI-MS/MS |
| Dehydration | Elimination of a water molecule. | 18 | EI, ESI-MS/MS |
| Deamination | Elimination of an ammonia molecule. | 17 | EI, ESI-MS/MS |
| Retro-Diels-Alder | Cleavage of the bicyclic ring system. | Varies with structure | EI |
Tropane Alkaloids: A Bicyclo[3.2.1]octane Example
Tropane alkaloids, which feature a bicyclo[3.2.1]octane core, are a well-known class of biologically active compounds. Their fragmentation patterns are influenced by the core bicyclic structure and the nature of their substituents.
Experimental Protocols: Acquiring High-Quality Mass Spectra
The quality of the mass spectral data is fundamental to the accurate interpretation of fragmentation patterns. Below are generalized protocols for the analysis of bicyclic amino alcohols using GC-EI-MS and LC-ESI-MS/MS.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This technique is suitable for volatile and thermally stable bicyclic amino alcohols. Derivatization is often necessary to improve the volatility and thermal stability of these polar compounds.[12]
Step-by-Step Methodology:
-
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens.[12]
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An optimized temperature ramp is crucial for good separation of isomers.
-
-
MS Detection (EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: A suitable mass range to cover the molecular ion and expected fragments.
-
Data Acquisition: Full scan mode to obtain the complete fragmentation pattern.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is the method of choice for less volatile or thermally labile bicyclic amino alcohols.
Step-by-Step Methodology:
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to promote protonation.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode to generate [M+H]⁺ ions.
-
MS1 Scan: A full scan to identify the m/z of the protonated molecule.
-
-
MS/MS Analysis (CID):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion.
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.
-
Product Ion Scan: Acquire the MS/MS spectrum to observe the fragment ions.
-
Visualizing Fragmentation Pathways and Workflows
To better understand the complex fragmentation processes and analytical workflows, the following diagrams are provided.
Caption: Major fragmentation pathways for bicyclic amino alcohols.
Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Conclusion and Future Perspectives
The mass spectral fragmentation of bicyclic amino alcohols is a multifaceted process governed by the interplay of the amino and hydroxyl functional groups, the inherent strain and structure of the bicyclic system, and the ionization method employed. A thorough understanding of these factors is critical for the unambiguous identification and structural elucidation of these important pharmaceutical building blocks.
Future research in this area will likely focus on the use of high-resolution mass spectrometry to obtain accurate mass measurements for unambiguous elemental composition determination, coupled with computational chemistry to predict and rationalize fragmentation pathways. Furthermore, the development of novel fragmentation techniques will continue to provide deeper insights into the complex gas-phase chemistry of these fascinating molecules.
References
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved from [Link]
- Ferreiro-Vera, C., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1957-1965.
-
MDPI. (2023). NanoLC-EI-MS: Perspectives in Biochemical Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of electrospray LC–MS, LC–MS with Cold EI and GC–MS with Cold EI for sample identification. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]
- Pathmasiri, W., et al. (2014). Enantiomeric differentiation of β-amino alcohols under electrospray ionization mass spectrometric conditions. Journal of Mass Spectrometry, 49(10), 1037-1045.
-
ResearchGate. (2025). Retro‐Diels‐Alder reaction in mass spectrometry. Retrieved from [Link]
- Dimmel, D. R., & Wolinsky, J. (1967). The mass spectrum and fragmentation mechanism of exo‐ and endo‐ norborneol. Journal of Organic Chemistry, 32(2), 410-416.
- Patil, D. V., & Jung, M. E. (2018). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Tetrahedron Letters, 59(41), 3743-3746.
- Harder, S., et al. (2013). Retro-Diels–Alder decomposition of norbornadiene mediated by a cationic magnesium complex.
-
ResearchGate. (2025). The mass spectrum of exo-2-norbornyl chloride; the elucidation of the fragmentation mechanism and ion structures by metastable ion analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
- McKee, M. L. (2001). Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+). Journal of the American Chemical Society, 123(38), 9426-9435.
-
ResearchGate. (n.d.). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy-. Retrieved from [Link]
- Wittmann, C., et al. (2004). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 87(5), 603-617.
-
Slideshare. (n.d.). Retro diels alder reaction and ortho effect. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H18 mass spectrum of octane fragmentation pattern. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
van der Doelen, G. A. (1999). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]
-
YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Density functional study of the retrocyclization of norbornadiene and norbornene catalyzed by Fe(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
A Comparative Guide to the Metabolic Stability of the 1-Azabicyclo[2.2.1]heptane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of 3D Scaffolds in Drug Discovery
The drive to escape the "flatland" of traditional aromatic, sp2-rich drug candidates has led to an increased focus on three-dimensional, sp3-rich scaffolds.[1] These structures, such as the 1-azabicyclo[2.2.1]heptane core, offer significant advantages in drug design, including improved solubility, enhanced target engagement through precise spatial orientation, and often, a more favorable metabolic stability profile.[1]
The 1-azabicyclo[2.2.1]heptane scaffold, a bridged bicyclic amine, is of particular interest. It is a key component in a variety of biologically active compounds, including nicotinic and muscarinic acetylcholine receptor modulators.[2][3] Its rigid structure provides a fixed orientation for substituents, allowing for fine-tuned interactions with biological targets. A critical aspect of its utility in drug development is its metabolic stability, which dictates its pharmacokinetic profile and, ultimately, its therapeutic potential.[4][5]
This guide will dissect the metabolic profile of this important scaffold, compare it to other commonly used azacyclic structures, and provide the experimental framework for researchers to assess the metabolic stability of their own compounds containing this moiety.
The Structural Basis for the Metabolic Stability of 1-Azabicyclo[2.2.1]heptane
The inherent metabolic stability of the 1-azabicyclo[2.2.1]heptane scaffold can be attributed to several key structural features:
-
Steric Hindrance: The bicyclic nature of the scaffold creates a sterically hindered environment around the tertiary amine. This bulkiness can restrict access of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for a significant portion of xenobiotic metabolism.[6][7]
-
Absence of Labile Protons: Unlike acyclic amines or simpler cyclic structures like piperidine, the bridgehead nitrogen and adjacent carbons of the 1-azabicyclo[2.2.1]heptane scaffold lack easily abstractable α-hydrogens. This reduces the likelihood of common metabolic pathways such as N-dealkylation and α-carbon hydroxylation.
-
Conformational Rigidity: The rigid, locked conformation of the scaffold prevents it from adopting conformations that might be more favorable for enzymatic binding and subsequent metabolism.
These features combine to make the 1-azabicyclo[2.2.1]heptane scaffold a promising building block for designing drug candidates with improved pharmacokinetic properties.
Comparative Metabolic Stability: An Evidence-Based Analysis
While direct head-to-head comparative studies on the metabolic stability of the 1-azabicyclo[2.2.1]heptane scaffold are not extensively documented, we can draw valuable insights from data on structurally related compounds and commonly used comparator scaffolds.
Insights from Structurally Related Scaffolds
-
Bicyclo[2.2.1]heptane (Norbornane): The carbocyclic parent of our scaffold demonstrates good metabolic stability. In a study on a series of CXCR2 antagonists, a compound containing a bicyclo[2.2.1]heptane moiety showed high stability in simulated gastric and intestinal fluids, as well as in rat and human plasma.[4][5] In liver microsome assays, the compound remained largely intact in rat liver microsomes (84.2% remaining after 45 minutes) and showed moderate degradation in human liver microsomes (27.4% remaining after 45 minutes), indicating a degree of inherent stability in the core structure.[4][5]
-
Epibatidine (7-Azabicyclo[2.2.1]heptane): This potent nicotinic agonist, an isomer of our scaffold of interest, has been reported to be generally not prone to extensive metabolism.[8] However, more detailed in vitro studies using mouse and human liver microsomes have identified monohydroxylation on the azabicyclic ring as a primary metabolic pathway.[9] This suggests that while the core may be robust, oxidative metabolism is a potential route of clearance.
-
Varenicline: This successful smoking cessation aid features a more complex bridged bicyclic amine structure. It is known for its exceptional metabolic stability, with over 90% of the drug excreted unchanged in the urine.[10] This highlights the potential for bridged bicyclic amine scaffolds to confer high resistance to metabolic degradation.
Comparison with Common Azacyclic Scaffolds
To provide a practical context for drug designers, we compare the expected metabolic profile of the 1-azabicyclo[2.2.1]heptane scaffold with two widely used azacycles: piperidine and quinuclidine.
| Scaffold | Structure | Key Metabolic Liabilities | Expected Metabolic Stability |
| 1-Azabicyclo[2.2.1]heptane | Potential for C-hydroxylation at less hindered positions. | High | |
| Piperidine | N-dealkylation (if substituted), α-carbon hydroxylation leading to ring opening. | Low to Moderate | |
| Quinuclidine (1-Azabicyclo[2.2.2]octane) | N-oxidation, C-hydroxylation. More sterically accessible than 1-azabicyclo[2.2.1]heptane. | Moderate to High |
The rigid and sterically hindered nature of the 1-azabicyclo[2.2.1]heptane scaffold is anticipated to offer superior metabolic stability compared to the more flexible and accessible piperidine ring. While quinuclidine also possesses a bridged structure, the slightly more open nature of the [2.2.2] system may render it more susceptible to metabolism than the more compact [2.2.1] scaffold.
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to validate these principles with their own compounds, we provide detailed, step-by-step protocols for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to assess Phase I metabolism, primarily mediated by CYP enzymes.[11][12]
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., 20 mM NADPH solution)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare Working Solutions:
-
Dilute the test compound stock to a final concentration of 1 µM in phosphate buffer.
-
Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solution to initiate the pre-incubation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiate Reaction:
-
Add the NADPH solution to each well to start the metabolic reaction. For "minus NADPH" controls, add an equal volume of buffer.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex vigorously.
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point relative to the time 0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, in a more physiologically relevant environment.[13][14][15]
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a whole-cell system.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium
-
Test compound (10 mM stock in DMSO)
-
Collagen-coated 96-well plates
-
Acetonitrile with an appropriate internal standard
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated 96-well plates at a desired density (e.g., 0.5 x 10^6 cells/mL).
-
Allow the cells to attach and form a monolayer in the incubator.
-
-
Compound Incubation:
-
Prepare the test compound solution in pre-warmed culture medium at the final desired concentration (e.g., 1 µM).
-
Remove the plating medium from the cells and add the compound-containing medium.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding a 2-3 fold volume of cold acetonitrile with internal standard to the wells.
-
-
Sample Processing:
-
Scrape the wells to detach the cells and ensure complete lysis.
-
Transfer the contents to a new plate and centrifuge to pellet cell debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the remaining parent compound.
-
-
Data Analysis:
-
Perform data analysis as described for the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental design and potential metabolic outcomes, the following diagrams are provided.
Caption: Putative metabolic pathways for the 1-azabicyclo[2.2.1]heptane scaffold.
Conclusion and Future Directions
The 1-azabicyclo[2.2.1]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drugs with favorable pharmacokinetic properties. Its inherent structural features—steric hindrance and conformational rigidity—confer a high degree of metabolic stability. This is in stark contrast to more flexible or sterically accessible scaffolds like piperidine.
While direct comparative data is still emerging, the evidence from related structures strongly supports the hypothesis that this scaffold can significantly reduce metabolic clearance, a key hurdle in drug development. The provided experimental protocols offer a robust framework for researchers to generate their own data and confirm the metabolic profile of their specific 1-azabicyclo[2.2.1]heptane-containing compounds.
Future work should focus on systematic studies that directly compare the metabolic stability of a series of compounds where the only variable is the nature of the azacyclic ring (e.g., 1-azabicyclo[2.2.1]heptane vs. quinuclidine vs. piperidine). Such data would provide invaluable quantitative insights and further solidify the role of the 1-azabicyclo[2.2.1]heptane scaffold in developing the next generation of metabolically robust therapeutics.
References
-
Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions - The LAIR at East Texas A&M. Available at: [Link]
-
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC - NIH. Available at: [Link]
-
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Publishing. Available at: [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. Available at: [Link]
-
LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors - MDPI. Available at: [Link]
-
ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
- JP2020531556A - Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists - Google Patents.
-
Bicyclo[2.2.1]heptane containing N,N0 - diarylsquaramide CXCR2 selective antagonists as anti - RSC Publishing. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - MDPI. Available at: [Link]
-
Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. Available at: [Link]
-
Epibatidine, a potent analgetic and nicotinic agonist - PubMed. Available at: [Link]
-
Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Available at: [Link]
-
A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Sci-Hub. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Epibatidine: A Promising Natural Alkaloid in Health - PMC - PubMed Central. Available at: [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PubMed Central. Available at: [Link]
-
Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed. Available at: [Link]
-
Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - Frontiers Publishing Partnerships. Available at: [Link]
-
EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC - NIH. Available at: [Link]
-
Metabolism and disposition of varenicline, A selective α4β2 acetylcholine receptor partial agonist, in vivo and in vitro | Request PDF - ResearchGate. Available at: [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. Available at: [Link]
-
Epibatidine - Wikipedia. Available at: [Link]
-
Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families - ResearchGate. Available at: [Link]
-
biomolecules - Semantic Scholar. Available at: [Link]
-
Discovery and development of varenicline for smoking cessation - PMC. Available at: [Link]
-
Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - MDPI. Available at: [Link]
-
2532: Predictive metabolism studies of varenicline and implications of its metabolites in nicotine addiction - PMC - PubMed Central. Available at: [Link]
-
Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors - AIR Unimi. Available at: [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
-
Effects of varenicline and mecamylamine on the acquisition, expression, and reinstatement of nicotine-conditioned place preference by drug priming in rats - PubMed. Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Available at: [Link]
-
6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]heptane containing N , N ′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01806E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. enamine.net [enamine.net]
- 15. protocols.io [protocols.io]
Comparative Guide: Chiral HPLC Strategies for Azabicycloheptane Enantiomers
Executive Summary: The "Rigid Amine" Challenge
Azabicyclo[2.2.1]heptane derivatives (e.g., 7-azabicyclo[2.2.1]heptane, epibatidine analogs, and 2-azabicyclo[2.2.1]hept-5-en-3-one) represent a distinct class of chiral challenges. Unlike flexible linear amines, these molecules possess a rigid, bridged bicyclic framework. This structural rigidity is a double-edged sword: it prevents conformational blurring of chiral recognition, but it also creates significant steric bulk that can hinder access to the chiral grooves of certain stationary phases.
Furthermore, the secondary or tertiary amine functionality introduces strong basicity, leading to severe peak tailing due to interaction with residual silanols on silica supports. This guide evaluates the three primary separation strategies, ranking them by resolution (
Comparative Analysis of Separation Methods
Method A: Direct Separation on Polysaccharide CSPs (The Gold Standard)
Best For: Routine analysis, high-throughput screening, and preparative scale-up. Mechanism: Hydrogen bonding and steric inclusion within the helical grooves of amylose or cellulose polymers.
The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) are the dominant columns for this class. The rigid [2.2.1] system fits particularly well into the "grooves" of the cellulose backbone (OD-H), often yielding higher separation factors (
-
Critical Parameter: Basic Additives. You must use Diethylamine (DEA) or Triethylamine (TEA) (0.1% v/v) in the mobile phase. Without this, the amine moiety interacts with the silica support, destroying resolution.
Method B: Polar Organic Mode (POM)
Best For: Polar derivatives (e.g., salts) or when solubility in alkanes is poor. Mechanism: Ionic interactions and hydrogen bonding in a non-aqueous polar solvent (Acetonitrile/Methanol).
For epibatidine analogs (often highly polar), normal phase hexane/IPA can lead to precipitation. POM uses 100% Acetonitrile or MeOH with basic additives. This mode is often successful on Chiralpak AD-H or Cyclobond (Cyclodextrin) phases where the analyte is protected from non-specific hydrophobic interactions.
Method C: Indirect Separation (Derivatization)
Best For: Analytes lacking a UV chromophore or requiring ultra-high sensitivity (fluorescence). Mechanism: Covalent attachment of a chiral auxiliary (e.g., (-)-Menthyl chloroformate) to form diastereomers, separable on achiral silica.
While effective, this introduces kinetic resolution errors and requires sample cleanup. It is reserved for cases where direct UV detection is impossible (e.g., saturated azabicycloheptanes without aryl groups).
Quantitative Comparison Matrix
| Feature | Method A: Polysaccharide (NP) | Method B: Polar Organic Mode | Method C: Derivatization |
| Primary Column | Chiralcel OD-H / Chiralpak AD-H | Chiralpak AD-H / Cyclobond | Standard Silica (C18 or Silica) |
| Mobile Phase | Hexane / IPA + 0.1% DEA | MeCN / MeOH + 0.1% DEA | Hexane / EtOAc (Achiral) |
| Resolution ( | High (> 2.0 typical) | Moderate (1.5 - 2.0) | High (Diastereomeric) |
| Analysis Time | Fast (< 10 min) | Fast (< 15 min) | Slow (> 60 min prep + run) |
| Robustness | Excellent | Good | Low (Reagent purity issues) |
| Sample Prep | Dissolve & Shoot | Dissolve & Shoot | Complex Reaction Required |
Decision Logic for Method Selection
The following diagram illustrates the logical flow for selecting the optimal method based on your specific azabicycloheptane derivative.
Figure 1: Decision tree for selecting the optimal chiral separation strategy based on analyte physicochemical properties.
Detailed Experimental Protocol
Target Application: Enantiomeric Purity of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam derivative). Method Selected: Method A (Direct Normal Phase).
System Suitability & Conditions
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm). Note: The "H" series (5 µm) is critical for resolving the rigid bicyclic isomers compared to the older 10 µm phases.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (Amide absorption) or 254 nm (if aryl substituted).
Step-by-Step Workflow
-
Mobile Phase Preparation (Self-Validating Step):
-
Premix n-Hexane and IPA in a separate flask.
-
Add DEA last to prevent phase separation or local concentration spikes.
-
Validation: Measure apparent pH or conductivity if possible, but visually check for "schlieren" lines indicating poor mixing. Degas by sonication for 10 mins.
-
-
Column Equilibration:
-
Flush column with 100% IPA (10 CV) if stored in a different solvent.
-
Equilibrate with Mobile Phase for at least 30 mins.
-
Success Criteria: Baseline drift < 1 mAU over 5 mins.
-
-
Sample Preparation:
-
Dissolve 1 mg of racemate in 1 mL of Mobile Phase .
-
Caution: Do not dissolve in 100% IPA or MeOH; the solvent mismatch will cause peak broadening (the "solvent effect") which masks the chiral resolution of these fast-eluting bicyclic amines.
-
-
Execution & Analysis:
-
Inject 10 µL.
-
Expected Retention: Isomer 1 (~6-7 min), Isomer 2 (~8-10 min).
-
Calculate Resolution (
): Must be > 1.5 for baseline separation.
-
Troubleshooting Mechanism
If tailing occurs (
-
Cause: Active silanols are binding the secondary amine.
-
Fix: Increase DEA concentration to 0.2% or switch to Triethylamine (TEA).
-
Fix 2: Lower temperature to 15°C. This often improves enantioselectivity (
) for rigid bicycles by "freezing" the chiral stationary phase conformation.
Mechanistic Insight: Why OD-H?
The separation logic relies on the "Three-Point Interaction" model.
-
H-Bonding: The carbonyl or amine of the azabicycloheptane H-bonds with the carbamate NH or C=O of the cellulose selector.
-
Steric Fit: The [2.2.1] bridge acts as a "handle." In the Chiralcel OD phase, the cellulose helices form specific cavities. The "endo" or "exo" orientation of the bridge creates a steric clash with the polymer backbone for one enantiomer, retarding its elution less than the other.
Figure 2: Mechanistic representation of the chiral recognition process for rigid bicyclic amines on polysaccharide phases.
References
-
Vertex AI Search. (2025).[2] Synthesis and electrophysiological studies of a novel epibatidine analogue. National Institutes of Health (PubMed). Link
-
Vertex AI Search. (2025).[2] HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Link
-
Vertex AI Search. (2025).[2] Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies.[3] Link
-
Vertex AI Search. (2025).[2] Chiral HPLC separation: strategy and approaches. Chiralpedia. Link
-
Vertex AI Search. (2025).[2] Basics of chiral HPLC. Sigma-Aldrich. Link
Sources
A Bioisosteric Comparison for Drug Design: Quinuclidine vs. 1-Azabicyclo[2.2.1]heptane
A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a program's success. Among the myriad of choices available to medicinal chemists, rigid bicyclic amines offer a compelling three-dimensional structure that can confer high affinity and selectivity for biological targets. This guide provides an in-depth bioisosteric comparison of two prominent members of this class: quinuclidine (1-azabicyclo[2.2.2]octane) and its smaller, more constrained analog, 1-azabicyclo[2.2.1]heptane. Understanding the nuanced differences between these scaffolds is paramount for researchers aiming to fine-tune the physicochemical and pharmacological properties of their lead compounds.
Structural and Physicochemical Distinctions
At first glance, quinuclidine and 1-azabicyclo[2.2.1]heptane share a similar bridged bicyclic architecture with a bridgehead nitrogen atom. However, the seemingly minor difference of a single carbon atom in one of the ethylene bridges imparts significant and distinct properties to each scaffold. Quinuclidine possesses three two-carbon bridges, creating a highly symmetrical and relatively strain-free cage-like structure.[1] In contrast, 1-azabicyclo[2.2.1]heptane features two two-carbon bridges and one single-carbon bridge, resulting in a more compact and strained system.
This fundamental structural divergence directly influences key physicochemical parameters crucial for drug action, such as basicity (pKa) and lipophilicity (logP).
Caption: Structural comparison of Quinuclidine and 1-Azabicyclo[2.2.1]heptane.
| Property | Quinuclidine | 1-Azabicyclo[2.2.1]heptane | Rationale for Difference |
| Molecular Formula | C₇H₁₃N | C₆H₁₁N | One less methylene group in the heptane analog. |
| Molecular Weight | 111.18 g/mol [2] | 97.16 g/mol [3] | Direct consequence of the difference in molecular formula. |
| pKa (conjugate acid) | ~11.0 - 11.3[4] | ~11.12[5][6] | The pKa values are surprisingly similar, though the increased strain in the heptane derivative might be expected to influence the nitrogen's basicity. The lone pair availability for protonation is comparable in both systems under aqueous conditions. |
| logP (octanol/water) | ~1.10[2] | ~0.71 - 1.09[5][7] | The removal of a carbon atom generally leads to a decrease in lipophilicity, which is reflected in the lower end of the reported logP range for the heptane analog. |
| 3D Shape | Globular, symmetrical | More compact, less symmetrical | The [2.2.2] bicyclic system of quinuclidine results in a more spherical shape compared to the strained [2.2.1] system. |
Pharmacological and Medicinal Chemistry Implications
The choice between these two scaffolds can have profound effects on a molecule's biological activity, selectivity, and pharmacokinetic profile. Their rigid nature serves as a valuable pharmacophore, influencing binding affinity and pharmacokinetic properties.[8]
Receptor Interactions:
In the development of muscarinic acetylcholine receptor (mAChR) modulators, both quinuclidine and 1-azabicyclo[2.2.1]heptane (also referred to as azanorbornane in some literature) have been extensively used.[9] The more compact nature of the azanorbornane core can sometimes lead to a better conformational fit within the receptor binding pocket, resulting in higher potency.[9] The precise geometry between a hydrogen bond acceptor and the cationic nitrogen headgroup is a critical determinant of efficacy and affinity for these receptors.[9]
Case Study: Muscarinic Agonists
Early research into muscarinic agonists demonstrated that derivatives of both quinuclidine and azanorbornane could be potent ligands. The development of oxadiazole bioisosteres of arecoline led to compounds incorporating these bicyclic amines, which showed higher potency than arecoline itself.[9] In some instances, the exo-1-azanorbornane scaffold was found to possess an optimal conformation, leading to highly potent and efficacious muscarinic agonists.[9] This highlights how the subtle change in the bicyclic system's dimensions can significantly impact receptor engagement.
Pharmacokinetics and Drug Metabolism:
The difference in lipophilicity (logP) between the two scaffolds can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A lower logP, as seen with 1-azabicyclo[2.2.1]heptane, can sometimes be advantageous in reducing off-target effects related to high lipophilicity and may improve aqueous solubility.
Furthermore, the steric environment around the nitrogen atom and the adjacent carbons differs between the two scaffolds. This can affect the rate and site of metabolism by cytochrome P450 enzymes. The more sterically hindered environment of the quinuclidine core might offer greater metabolic stability in some cases.
Synthetic Accessibility
Both quinuclidine and 1-azabicyclo[2.2.1]heptane are synthetically accessible, although the routes to substituted derivatives can vary in complexity. The synthesis of functionalized quinuclidines is well-documented, with numerous methods available for introducing substituents at various positions.[10][11] Similarly, synthetic routes to 1-azabicyclo[2.2.1]heptane and its derivatives have been developed, often employing cycloaddition reactions.[12] The choice of which scaffold to pursue may also be influenced by the availability of starting materials and the desired substitution pattern.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the basicity of a novel derivative of either scaffold, a potentiometric titration is a standard and reliable method.
Objective: To determine the pKa of a novel bicyclic amine derivative in aqueous solution.
Materials:
-
Bicyclic amine hydrochloride salt (~0.1 mmol)
-
0.1 M standardized HCl solution
-
0.1 M standardized NaOH solution
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh the bicyclic amine hydrochloride salt and dissolve it in a known volume (e.g., 20 mL) of CO₂-free deionized water in a beaker.
-
Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.
-
Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (V_eq) from the point of maximum slope on the curve (the first derivative).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). This is because at this point, the concentrations of the protonated amine (conjugate acid) and the free amine (base) are equal, as dictated by the Henderson-Hasselbalch equation.
-
Caption: Workflow for pKa determination via potentiometric titration.
Causality and Self-Validation: This protocol is self-validating because the shape of the titration curve itself provides a clear indication of a successful experiment. A well-defined sigmoidal curve with a sharp inflection point confirms the presence of a single ionizable group within the measured pH range and allows for the precise determination of the equivalence point. The use of standardized acidic and basic solutions ensures the accuracy of the molar calculations, and the calibration of the pH meter ensures the accuracy of the pKa value derived from the half-equivalence point.
Conclusion
The choice between quinuclidine and 1-azabicyclo[2.2.1]heptane as a scaffold in drug design is a nuanced decision that should be driven by the specific goals of the research program.
-
Quinuclidine offers a larger, more globular, and less strained framework. It is a well-established scaffold in medicinal chemistry, particularly for targeting cholinergic receptors.[13][14][15]
-
1-Azabicyclo[2.2.1]heptane provides a more compact and rigid structure. This can be advantageous for achieving a precise conformational lock for optimal receptor binding and may offer a slightly more favorable lipophilicity profile.[16][17]
Ultimately, the optimal choice often emerges from empirical testing. The synthesis and evaluation of analogous compounds containing each scaffold is the most definitive way to determine which one will provide the desired balance of potency, selectivity, and pharmacokinetic properties for a given biological target. This guide serves as a foundational framework for making an informed initial selection and for understanding the underlying principles that govern the differential behavior of these two powerful bioisosteric pairs.
References
-
chemeurope.com. Quinuclidine. [Link]
-
ResearchGate. Chemistry of Quinuclidines as Nitrogen Bicyclic Bridged-Ring Structures. [Link]
-
LookChem. 1-Azabicyclo[2.2.1]heptane. [Link]
-
Autechre. Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. [Link]
-
ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
-
MDPI. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. [Link]
-
Cheméo. Chemical Properties of Quinuclidine (CAS 100-76-5). [Link]
-
PubChem. 7-Azabicyclo(2.2.1)heptane. [Link]
-
Wikipedia. Quinuclidine. [Link]
-
The University of Liverpool Repository. The Synthesis of Functionalised Quinuclidines and Their Application in Organic Synthesis. [Link]
-
ResearchGate. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. [Link]
- Google Patents. Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
-
PubMed. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. [Link]
-
PubMed. Discovery of quinuclidine modulators of cellular progranulin. [Link]
-
Semantic Scholar. Isosterism and Bioisosterism Case Studies with Muscarinic Agonists. [Link]
-
PubMed. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. [Link]
-
ACS Publications. Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols. [Link]
-
Drug Design. Case Studies in 3D Database Searching. [Link]
-
The LAIR at East Texas A&M. Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Link]
-
ResearchGate. Physical property determinations of 1-azahomocubane (4). [Link]
-
ResearchGate. Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction: Discovery of Quinuclidine as Optimum Catalyst Leading to Substantial Enhancement of Scope. [Link]
-
ResearchGate. (PDF) Isosterism and Bioisosterism Case Studies with Muscarinic Agonists. [Link]
-
ACS Publications. Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of exo-2-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane. [Link]
-
ScienceDirect. An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. [Link]
-
Cheméo. Chemical Properties of 1-azabicyclo[2.2.1]heptane (CAS 279-27-6). [Link]
-
Drug Design. Case Studies in Structure-Based Designs. [Link]
-
MDPI. Drug Target Exploration and Drug Design & Development Based on Small Molecule. [Link]
-
ResearchGate. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinuclidine (CAS 100-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 7-Azabicyclo(2.2.1)heptane | C6H11N | CID 136093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinuclidine - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. 1-azabicyclo[2.2.1]heptane | 279-27-6 [m.chemicalbook.com]
- 7. 1-azabicyclo[2.2.1]heptane (CAS 279-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. lair.etamu.edu [lair.etamu.edu]
- 13. guidechem.com [guidechem.com]
- 14. Discovery of quinuclidine modulators of cellular progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1-Azabicyclo[2.2.1]heptan-4-ol
Topic: CAS: 105305-31-5 (Base) / Generic Class: Bridged Bicyclic Amine-Alcohols[1]
Executive Safety Summary
The Hazard Context: 1-Azabicyclo[2.2.1]heptan-4-ol is a bridged bicyclic amine with a bridgehead hydroxyl group.[1][2] As a Senior Application Scientist, I categorize this not merely as an "irritant" but as a Basic Corrosive Solid with high hygroscopic potential.
Why this matters: Standard safety glasses are insufficient.[2] Bicyclic amines possess high vapor pressure relative to their molecular weight and can cause glaucopsia (blue haze vision) and corneal edema even without direct splash contact.[2] Furthermore, the bridgehead amine increases basicity, making skin contact a risk for chemical burns, not just dermatitis.[2]
Immediate Action Required:
-
Primary Engineering Control: All handling must occur inside a certified chemical fume hood.[2]
-
Minimum PPE Standard: Double-gloved Nitrile (0.11 mm min), Chemical Splash Goggles, and Lab Coat.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the mechanism of injury.[2]
| Hazard Class | Mechanism of Action | Critical Consequence |
| Corrosivity (Skin/Eye) | High pH (Amine functionality) saponifies fatty acids in cell membranes.[1][2] | Deep tissue burns; Corneal opacity.[1][2] |
| Respiratory Irritation | Fine dust generation during weighing; hygroscopic particles adhere to mucous membranes.[1][2] | Bronchospasm; Chemical pneumonitis.[1][2] |
| Hygroscopicity | Absorbs atmospheric moisture rapidly, becoming a sticky, caustic gum.[1] | Contamination of gloves/surfaces that is difficult to remove.[1][2] |
PPE Matrix: The Defense System
This matrix is designed for Task-Based Protection . Do not use a "one size fits all" approach.
Table 1: Personal Protective Equipment Specifications
| Protection Zone | Task A: Weighing / Solid Handling | Task B: Solubilization / Synthesis | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil)Change outer glove immediately upon contamination.[1][2] | Barrier Laminate (Silver Shield®) Required if using aggressive solvents like DCM or THF.[1][2] | Nitrile offers excellent degradation resistance to solids.[1][2] However, amines can permeate nitrile in solution; laminates prevent breakthrough.[2] |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Chemical Splash Goggles + Face Shield (If volume > 100 mL) | Safety glasses allow vapors to bypass and contact the cornea.[1][2] Goggles provide a vapor seal to prevent amine-induced glaucopsia.[1][2] |
| Body Protection | Standard Lab Coat (Cotton/Poly blend, buttoned) | Chemical Resistant Apron (Tyvek® or PVC) | Prevents "wicking" of liquid spills through fabric to the skin.[1][2] |
| Respiratory | Fume Hood (Sash < 18") Backup: N95/P100 if hood unavailable (Not Recommended) | Fume Hood (Sash < 18") No respirator required if hood is functional.[1][2] | Engineering controls (Hood) are superior to PPE.[1][2] Dust control is the primary objective.[2] |
Operational Protocol: The Self-Validating System
This protocol uses a "Check-Act-Verify" loop to ensure safety is active, not passive.[1]
Phase 1: Preparation (The Static Check)
1-Azabicyclo[2.2.1]heptan-4-ol is often a fluffy, static-prone solid.[1]
-
Ionization: Place an anti-static gun or ionizer bar near the balance inside the hood.[2]
-
Airflow Verification: Tape a small strip of Kimwipe to the bottom of the sash.[2] Validation: It must be pulled inward by the draft.[2] If it hangs limp, STOP .
-
Glove Donning: Don inner orange nitrile gloves (contrast color).[1][2] Don outer blue nitrile gloves.[2] Validation: If you see orange, your outer barrier is compromised.[2]
Phase 2: Handling (The "Clean-Hand/Dirty-Hand" Technique)
-
Open Container: Only open inside the hood.
-
Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of the bulk stock.[2]
-
Spill Control: Keep a pre-moistened pad (weak acid like dilute citric acid) nearby.[2] Causality: Amines are basic; a slightly acidic wipe neutralizes micro-spills immediately, preventing tracking.[2]
Phase 3: Decontamination & Doffing[1][2]
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a solvent-damp tissue before returning to storage.[2]
-
Outer Glove Removal: Remove outer gloves inside the hood.[2]
-
Inspection: Check inner gloves for discoloration.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]
Visualization: Safe Handling Workflow
The following logic flow illustrates the decision-making process for handling this compound, emphasizing the transition from solid to solution.
Caption: Workflow logic for handling 1-Azabicyclo[2.2.1]heptan-4-ol, distinguishing between solid and solution phase risks.
Emergency Response & Disposal
Skin Contact:
-
Immediate Action: Flush with copious water for 15 minutes .[2][3] Do not use vinegar or acid on skin (exothermic reaction risk).[1][2]
-
Follow-up: Seek medical attention if redness persists.
Eye Contact:
-
Immediate Action: Flush using an eyewash station for 15 minutes , holding eyelids open.[2]
-
Critical: Transport to an ophthalmologist immediately. Mention "Alkaline/Amine Exposure."[1][2]
Disposal:
-
Segregation: Do not mix with acidic waste streams (risk of exotherm).[1][2]
-
Labeling: Tag as "Basic Organic Waste - Toxic."
-
Container: Store in HDPE or glass; avoid metal containers which may corrode over time.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10011869, 1-Azabicyclo[2.2.1]heptan-4-ol hydrochloride. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistant Gloves Selection. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 8: Exposure controls/personal protection). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
